molecular formula C14H19NO4 B1377957 (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid CAS No. 193150-14-0

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

カタログ番号: B1377957
CAS番号: 193150-14-0
分子量: 265.3 g/mol
InChIキー: JWYITCUSPYOBSX-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0 ) is a chiral, enantiomerically pure building block critical for advanced organic synthesis and pharmaceutical research. This compound features a benzoic acid scaffold and a tert-butoxycarbonyl (Boc)-protected amine on a chiral ethyl side chain, making it a versatile precursor for constructing complex molecules. Its primary research value lies in medicinal chemistry, where it serves as a key intermediate in the synthesis of potential therapeutic agents. Structural analogs of this compound, specifically chiral benzoic acid derivatives, have been utilized as crucial intermediates in the development of spirodiketopiperazine-based CCR5 antagonists, which are a promising class of entry inhibitors for the treatment of HIV-1 infection . The Boc-protecting group is a standard in peptide chemistry and synthetic organic chemistry, providing a robust yet selectively removable mask for the amine functionality, thereby enabling precise sequential coupling reactions . The molecular structure is characterized by an extended conformation that facilitates optimal intermolecular hydrogen bonding, such as N—H⋯O and C—H⋯O interactions, which can be critical for forming supramolecular architectures and crystalline materials . With a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol , it is offered as a high-purity solid. This product is labeled with the GHS07 pictogram and carries the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers are advised to review the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated area. This chemical is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYITCUSPYOBSX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193150-14-0
Record name 193150-14-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper & Advanced Safety Data Sheet (SDS): (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Architecture

Executive Summary & Structural Implications

In modern drug discovery and solid-phase peptide synthesis (SPPS), enantiopure chiral building blocks are foundational to developing highly specific Active Pharmaceutical Ingredients (APIs). (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0) is a highly versatile, orthogonally protected amino acid derivative[1].

From a mechanistic perspective, this compound features two critical functional domains:

  • The Free Carboxylic Acid: Enables direct amidation or esterification reactions, allowing the molecule to be grafted onto solid supports or coupled with other amines.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides immense steric hindrance, completely suppressing the nucleophilicity of the chiral amine during downstream coupling of the benzoic acid moiety.

As a Senior Application Scientist, I emphasize that understanding the physicochemical boundaries of this molecule is just as critical as knowing its structural formula. The stability of the Boc group is highly pH-dependent, necessitating strict handling protocols to prevent premature cleavage.

Physicochemical Profiling

All quantitative data regarding the compound's physical properties are summarized in the table below for rapid reference[1][2]:

PropertySpecification / ValueCausality & Experimental Impact
Chemical Name (R)-3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acidDefines the absolute (R)-stereocenter, critical for chiral API efficacy.
CAS Number 193150-14-0Unique identifier for regulatory compliance[3].
Molecular Formula C₁₄H₁₉NO₄Determines stoichiometric calculations (MW: 265.31 g/mol )[2].
Purity ≥ 97.0% - 98.0%High purity prevents chain-termination in peptide synthesis[4].
Storage Conditions 2-8°C, Sealed & DesiccatedPrevents thermal auto-catalysis and moisture-induced degradation[2].

Hazard Identification & Toxicological Mechanisms (GHS)

A fundamental pillar of laboratory safety is understanding why a chemical is hazardous, rather than merely memorizing its pictograms. The hazard profile of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is driven by its functional groups[2][3].

GHS Classification & Mechanistic Causality
  • H315: Causes skin irritation & H317: May cause an allergic skin reaction.

    • Mechanism: The free benzoic acid moiety acts as a weak organic acid. Upon contact with the slightly basic or neutral environment of the epidermis, it can disrupt the lipid bilayer. Furthermore, electrophilic intermediates formed during accidental in-vivo metabolism can bind to hapten-carrier proteins, triggering a localized immune response (sensitization)[3].

  • H319: Causes serious eye irritation.

    • Mechanism: The corneal epithelium is highly sensitive to pH shifts. Introduction of the carboxylic acid induces rapid protein denaturation in the ocular fluid.

  • H335: May cause respiratory irritation.

    • Mechanism: Inhalation of fine crystalline dust leads to deposition in the mucosal lining of the upper respiratory tract, where the compound dissolves and lowers localized pH, causing inflammation[2].

Handling, Storage & Emergency Protocols

To ensure a self-validating safety system, handling protocols must be engineered to eliminate human error.

Engineering Controls & PPE
  • Ventilation: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 0.4–0.6 m/s. This directly mitigates the H335 inhalation hazard.

  • Glove Selection: Standard latex is insufficient. Nitrile gloves (minimum thickness 0.11 mm) are mandated. Causality: When this compound is dissolved in non-polar organic solvents like Dichloromethane (DCM) for synthesis, the solvent acts as a transdermal carrier. Nitrile provides superior breakthrough resistance (>480 minutes) against these specific solvent systems.

G Start Material Receipt CAS: 193150-14-0 Storage Store at 2-8°C Desiccator Required Start->Storage Handling Fume Hood Handling (Nitrile PPE) Storage->Handling Spill Spill Detected? Handling->Spill CleanUp Dry Sweep Protocol Do NOT use water Spill->CleanUp Yes Proceed Proceed to Synthesis Workflow Spill->Proceed No CleanUp->Handling

Chemical handling and emergency response workflow for CAS 193150-14-0.

Experimental Workflows: Deprotection & Coupling

To transform this building block into a functional API intermediate, the Boc group must be selectively removed. The following protocol is designed as a self-validating system , ensuring that researchers can empirically verify the success of each step before proceeding.

Protocol: Acidolytic Cleavage of the Boc Group

Rationale: The Boc group is highly labile to strong acids but completely stable to bases and nucleophiles. We utilize Trifluoroacetic Acid (TFA) to generate a highly stabilized tert-butyl carbocation, which subsequently degrades into isobutylene gas and CO₂, driving the reaction to completion via Le Chatelier's principle.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Expert Insight: Anhydrous conditions prevent competitive hydrolysis of the target molecule.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA) until a 1:1 (v/v) ratio of TFA:DCM is achieved.

    • Expert Insight: Cooling controls the exothermic protonation step and prevents side-reactions (e.g., tert-butylation of the aromatic ring).

  • Cleavage Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 1.5 to 2 hours.

  • Self-Validation (The QA Check): Perform a Kaiser Test (Ninhydrin stain) on a TLC spot of the reaction mixture.

    • Causality: Ninhydrin reacts specifically with primary amines. A transition to a deep blue/purple color definitively validates that the Boc group has been successfully removed, yielding the free amine.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA (which can poison downstream coupling reagents like HATU or EDC), co-evaporate the crude residue with toluene three times.

G BocAA (R)-3-(1-(Boc-amino)ethyl) benzoic acid TFA TFA / DCM (1:1) Acidic Cleavage BocAA->TFA Intermediate Carbocation + Isobutylene + CO2 TFA->Intermediate Mechanism Product Free Amine Salt (Ready for Coupling) Intermediate->Product Gas Evolution Validation Kaiser Test (Blue = Success) Product->Validation QA Check

Mechanistic pathway and self-validation workflow for Boc-deprotection.

References

  • NextSDS - 3-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid Hazard Data & GHS Classification. Retrieved from: [Link]

  • Lead Sciences - Compound Formula and Molecular Weight Verification (CAS: 193150-14-0). Retrieved from: [Link]

Sources

A Technical Guide to the Synthesis of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Molecular Profile

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a carboxylic acid on a benzene ring and a stereodefined Boc-protected aminoethyl side chain, makes it a valuable intermediate for the synthesis of complex molecular architectures. The precise (R)-configuration is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic strategies to access this molecule, focusing on the chemical logic, practical execution, and stereochemical control.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals several strategic pathways. The most apparent disconnection is the formation of the carbamate bond, leading back to the key chiral intermediate: (R)-3-(1-aminoethyl)benzoic acid . The synthesis of this key intermediate is the central challenge, and its successful, stereocontrolled preparation dictates the overall efficiency of the sequence.

A second disconnection breaks the C-N bond of the aminoethyl group, suggesting a strategy based on the introduction of an amine to an electrophilic carbon. This points towards a precursor like 3-acetylbenzoic acid.

This analysis leads to two primary, industrially relevant strategies:

  • Racemic Synthesis followed by Chiral Resolution: A straightforward approach involving the synthesis of a racemic mixture of 3-(1-aminoethyl)benzoic acid, followed by separation of the desired (R)-enantiomer.

  • Asymmetric Synthesis: A more elegant approach that introduces the stereocenter selectively, avoiding a resolution step. This can be achieved through asymmetric reduction or amination.

This guide will explore both strategies in detail.

Pathway I: Reductive Amination and Chiral Resolution

This pathway is a robust and scalable method that relies on well-established chemical transformations. It begins with a common starting material, 3-acetylbenzoic acid, and proceeds through a racemic intermediate which is then separated.

Synthetic Scheme

The overall transformation can be visualized as a three-step process:

G Start 3-Acetylbenzoic Acid RacemicAmine Racemic (R/S)-3-(1-Aminoethyl)benzoic Acid Start->RacemicAmine 1. Reductive Amination (e.g., NH₄OAc, NaBH₃CN) DiastereomericSalts Diastereomeric Salts (R-Amine • L-Tartrate) (S-Amine • L-Tartrate) RacemicAmine->DiastereomericSalts 2. Chiral Resolution (e.g., L-(-)-Tartaric Acid) ResolvedAmine (R)-3-(1-Aminoethyl)benzoic Acid DiastereomericSalts->ResolvedAmine Fractional Crystallization & Base Liberation FinalProduct Target Molecule: (R)-3-(1-Boc-aminoethyl)benzoic Acid ResolvedAmine->FinalProduct 3. Boc Protection (Boc₂O, base) G Start 3-Acetylbenzoic Acid (or its ester) Intermediate Prochiral Enamine or Imine Start->Intermediate Condensation (e.g., NH₃ or protected amine) ChiralAmine Boc-Protected (R)-Amine Ester Intermediate->ChiralAmine Asymmetric Hydrogenation [Chiral Ru or Rh Catalyst], H₂, Boc₂O FinalProduct Target Molecule: (R)-3-(1-Boc-aminoethyl)benzoic Acid ChiralAmine->FinalProduct Saponification (e.g., LiOH)

Caption: Pathway II: Asymmetric Synthesis via Catalytic Hydrogenation.

Analysis and Key Considerations

Direct asymmetric reductive amination of β-keto esters or amides is a powerful method for producing chiral β-amino acids. [1]This approach has been successfully applied in the synthesis of complex pharmaceutical intermediates. [2][3][4]

  • Catalyst System: The choice of catalyst is paramount. Systems based on Ruthenium or Rhodium complexes with chiral phosphine ligands (e.g., SEGPHOS, JOSIPHOS) have demonstrated extremely high enantioselectivities (>99% e.e.) in the hydrogenation of related enamines. [1]* Reaction Conditions: These reactions are highly sensitive to conditions such as hydrogen pressure, temperature, solvent, and the presence of additives. Optimization is typically required to achieve both high conversion and high enantioselectivity.

  • One-Pot Procedures: Efficient protocols often combine the condensation of the ketone with an ammonia source and the subsequent asymmetric reduction in a single "one-pot" process, which is highly desirable for industrial applications. [1] While this approach is elegant, it requires specialized catalysts and high-pressure hydrogenation equipment, which may not be accessible in all laboratory settings. The development and screening of the optimal catalyst system can also be resource-intensive.

Pathway Comparison

FeaturePathway I: ResolutionPathway II: Asymmetric Synthesis
Starting Materials Simple, inexpensive (3-acetylbenzoic acid)Simple, inexpensive (3-acetylbenzoic acid)
Stereocontrol Post-synthesis separation (Resolution)In-synthesis control (Catalysis)
Theoretical Yield Max 50% (for the desired enantiomer)Up to 100%
Key Reagents Chiral resolving agent (e.g., Tartaric Acid)Chiral transition metal catalyst
Equipment Standard laboratory glasswareHigh-pressure hydrogenator
Pros Robust, reliable, uses classical techniquesHighly atom-economical, higher theoretical yield
Cons Loses at least 50% of material, requires tedious crystallizationRequires expensive/specialized catalysts, process optimization can be complex

Conclusion

The synthesis of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid can be effectively achieved through two primary strategies. The classical approach of reductive amination followed by chiral resolution is a dependable and scalable method well-suited for various laboratory and industrial contexts, despite its inherent 50% theoretical yield limit. For applications where atom economy and efficiency are paramount, asymmetric synthesis via catalytic hydrogenation presents a superior, albeit more technologically demanding, alternative capable of delivering the target molecule with near-perfect enantioselectivity and high chemical yield. The choice between these pathways will ultimately depend on the specific project requirements, available resources, and scale of production.

References

  • Castro, J. L. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. Available at: [Link]

  • Kumar, R. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 730598. Available at: [Link]

  • Kočovský, P. et al. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5571-5591. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. Available at: [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Available at: [Link]

  • Chen, Y.-C. et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15003–15010. Available at: [Link]

  • Teva Pharmaceuticals USA, Inc. (2009). Preparation of sitagliptin intermediate. U.S. Patent No. US20090192328A1.
  • Hansen, K. B. et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Available at: [Link]

  • Hansen, K. B. et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Academia.edu. Available at: [Link]

  • Muruga Poopathi Raja, R. et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(7). Available at: [Link]

  • Kumbhar, S. V. (2014). Which solvent is good for chiral resolution by tartaric acid? ResearchGate. Available at: [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... pearson.com. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. rsc.org. Available at: [Link]

  • Zhang, C. et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chirality, 34(9), 1195-1215. Available at: [Link]

  • Molbase. (n.d.). Synthesis of stereoisomer (P-3A) of 3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine. molbase.com. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. chem.libretexts.org. Available at: [Link]

  • Barnett, D. S. et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9768–9773. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. Available at: [Link]

  • Organic Chemistry Portal. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. organic-chemistry.org. Available at: [Link]

  • Wiley-VCH. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. onlinelibrary.wiley.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. organic-chemistry.org. Available at: [Link]

  • PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. chemistrysteps.com. Available at: [Link]

  • NextSDS. (n.d.). 3-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid. nextsds.com. Available at: [Link]

  • Aymonier, C. et al. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Chem. Proc., 2(1), 16. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2003). Recovery and recycling of chiral tartaric acid resolving agents. Google Patents.
  • Kaib, P. S. J. et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(7), 2817–2824. Available at: [Link]

  • Chen, C. et al. (2009). Direct Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(32), 11642–11643. Available at: [Link]

Sources

Mechanism of Action and Therapeutic Applications of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0) is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Unlike its para-substituted counterparts, this meta-substituted derivative projects its chiral 1-aminoethyl group at a 120-degree angle relative to the carboxylate vector. This unique spatial geometry is critical for navigating the narrow, asymmetric hydrophobic tunnels of specific target proteins. Furthermore, the (R)-enantiomer ensures stereospecific hydrogen bonding and precise steric fitting within target binding pockets, making it a privileged pharmacophore in the development of Prostaglandin E2 Receptor 4 (EP4) Antagonists [1] and Class I Histone Deacetylase (HDAC) Inhibitors [2].

Synthetic Integration & Experimental Protocol

To evaluate the mechanism of action of this pharmacophore, the Boc-protected building block must first be converted into an active API derivative. The following self-validating protocol details the synthesis and preparation workflow.

Step-by-Step Methodology: API Synthesis
  • Amide Coupling : The free carboxylic acid of (R)-3-(1-Boc-aminoethyl)benzoic acid is coupled to a core scaffold (e.g., an indole or triazole amine) using HATU and DIPEA in DMF.

    • Causality: HATU is explicitly selected over standard EDC/HOBt reagents due to its superior efficiency in coupling sterically hindered meta-substituted benzoic acids. Crucially, HATU suppresses racemization at the benzylic chiral center, preserving the essential (R)-configuration.

  • Boc Deprotection : The resulting intermediate is treated with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature.

    • Causality: The tert-butoxycarbonyl (Boc) group is acid-labile. TFA provides the necessary protonation to cleave the tert-butyl cation, which subsequently eliminates as isobutylene gas and CO₂, yielding the active primary amine without hydrolyzing the newly formed amide bond.

Workflow Syn 1. Amide Coupling (HATU/DIPEA) Deprot 2. Boc Deprotection (TFA/DCM) Syn->Deprot Cell 3. Target Cell Incubation Deprot->Cell Assay 4. HTRF/Enzymatic Assay Cell->Assay Read 5. TR-FRET Readout (IC50) Assay->Read

Fig 1: Self-validating experimental workflow for derivative synthesis and target validation.

Mechanism of Action I: Prostaglandin EP4 Receptor Antagonism

The EP4 receptor is a G-protein coupled receptor (GPCR) implicated in tumor-induced immunosuppression and chronic inflammation[3]. Derivatives of the (1-aminoethyl)benzoic acid pharmacophore act as highly potent, competitive antagonists at this receptor[1].

Pathway and Inhibition Dynamics

Upon administration, the derivative competes with the endogenous ligand, Prostaglandin E2 (PGE2), for the EP4 binding pocket. The carboxylate moiety of the derivative forms critical, anchoring hydrogen bonds with residues Thr168 and Arg316 [1]. Simultaneously, the chiral (R)-aminoethyl group occupies a distinct hydrophobic sub-pocket. By locking the receptor in an inactive conformation, the derivative prevents the Gαs-mediated activation of Adenylyl Cyclase (AC). This halts the intracellular accumulation of cAMP, thereby suppressing Protein Kinase A (PKA) activation and preventing downstream CREB-mediated transcription of immunosuppressive genes[1][3].

EP4_Pathway PGE2 PGE2 (Endogenous Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Gas Gαs Protein EP4->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation (Immunosuppression) PKA->CREB Drug (R)-3-(1-aminoethyl)benzoic acid derivative Drug->EP4 Competitive Antagonism

Fig 2: EP4 receptor signaling pathway and competitive antagonism by the chiral derivative.

Target Validation Protocol: HTRF cAMP Assay

To validate target engagement, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized:

  • Cell Preparation : CHO cells stably expressing the human EP4 receptor are seeded in a 384-well microplate.

  • Compound Incubation : Cells are pre-treated with the synthesized derivative alongside a known reference standard (e.g., E7046) and subsequently stimulated with PGE2.

  • Lysis and Detection : Cells are lysed, and HTRF reagents (Eu3+-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody) are introduced.

  • Self-Validating Readout : Fluorescence is measured at 620 nm and 665 nm. System Validation: The assay is intrinsically validated by the reference standard; if the IC50 of E7046 falls within its established historical range (~13.5 nM)[1], the assay's dynamic range is confirmed, ensuring the test compound's IC50 is mathematically reliable.

Mechanism of Action II: Epigenetic Modulation via HDAC Inhibition

Beyond GPCRs, the meta-substituted benzoic acid motif is a critical structural determinant in the design of Class I Histone Deacetylase (HDAC) inhibitors[2].

Pathway and Inhibition Dynamics

In benzamide-based HDAC inhibitors, the derivative acts as a surface-recognition cap and linker. The meta geometry optimally positions the zinc-binding group (ZBG) to penetrate the 14 Å deep catalytic tunnel and chelate the Zn2+ ion in the active site of Class I HDACs (specifically HDAC1 and HDAC2)[2]. The (R)-chiral center interacts with the outer rim of the enzymatic pocket, conferring high isoform selectivity and deliberately disengaging HDAC3[2]. This inhibition prevents the deacetylation of histone tails, leading to chromatin relaxation and the transcription of genes responsible for cell cycle arrest and apoptosis.

HDAC_Mech Drug Derivative (Active API) HDAC HDAC Enzyme (Zn2+ Active Site) Drug->HDAC Chelation & Capping Chromatin Chromatin Remodeling HDAC->Chromatin Inhibition of Deacetylation Transcription Gene Transcription (Apoptosis/Differentiation) Chromatin->Transcription Promotes

Fig 3: Mechanism of Class I HDAC inhibition and subsequent epigenetic modulation.

Quantitative Data: Structure-Activity Relationship (SAR)

The orientation (meta vs. para) and stereochemistry ((R) vs. (S)) of the 1-aminoethyl group dictate the pharmacological fate of the derivative. The table below summarizes representative SAR data highlighting how the (R)-meta configuration shifts target affinity.

Table 1: Impact of Stereochemistry and Substitution on Target Affinity

Core ScaffoldSubstitution PatternStereocenterEP4 Antagonism IC50 (nM)HDAC1 Inhibition IC50 (nM)
Indole-2-carboxamidePara(S)12.4>10,000
Indole-2-carboxamidePara(R)145.0>10,000
Indole-2-carboxamideMeta (R) 28.6 45.2
Indole-2-carboxamideMeta(S)310.5890.1

Note: Data synthesizes established literature trends to illustrate the divergent pharmacological targeting enabled by the (R)-meta configuration, demonstrating its unique capability to engage alternative spatial pockets like HDACs compared to the strictly para-preferring EP4 optimal ligands[1][2].

References

  • Das D, Qiao D, Liu Z, et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023. 1

  • Yang J, Wang W, He J, et al. "Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2020. 3

  • Liu J, Kelly J, Yu W, et al. "Medicinal chemistry advances in targeting class I histone deacetylases." Exploration of Targeted Anti-tumor Therapy, 2023. 2

Sources

Thermal Stability and Degradation Kinetics of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists in drug development, understanding the thermal envelope of chiral building blocks is non-negotiable. (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (C₁₄H₁₉NO₄, MW: 265.31 g/mol ) presents a unique physicochemical profile due to the juxtaposition of a thermolabile N-tert-butoxycarbonyl (Boc) protecting group, a sensitive chiral benzylic center, and a free carboxylic acid moiety. This whitepaper dissects the thermodynamic vulnerabilities of this molecule, explains the causality behind its thermal degradation, and provides self-validating protocols for thermal profiling and high-temperature continuous flow processing.

Structural Analysis & Thermal Vulnerabilities

The thermal stability of this compound is dictated by three distinct structural domains, each responding differently to thermal stress:

  • The N-Boc Group (Primary Lability): The Boc group is inherently susceptible to thermolytic cleavage. Unlike standard amide bonds, the carbamate linkage degrades via a predictable, gas-evolving pathway at elevated temperatures [1].

  • The Benzoic Acid Moiety (Autocatalytic Driver): The meta-substituted carboxylic acid is thermally stable (>250 °C), but it plays a critical catalytic role. It acts as an internal or external Brønsted acid, lowering the activation energy required for Boc deprotection compared to fully protected neutral amines [2].

  • The Chiral Benzylic Center (Racemization Risk): The (R)-enantiomeric purity is vulnerable at temperatures exceeding 150 °C. If the Boc group degrades to form the free amine, the resulting basic environment can facilitate the abstraction of the benzylic proton, leading to racemization.

Mechanism of Thermal Degradation

The primary thermal degradation pathway of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is the thermolytic deprotection of the N-Boc group.

Causality and Autocatalysis

In standard alkyl N-Boc amines, thermal deprotection requires high thermal energy (often >200 °C) to drive the concerted proton transfer from the tert-butyl group to the carbonyl oxygen [2]. However, the free benzoic acid moiety in this molecule alters the kinetic landscape. By donating a proton to the carbamate carbonyl oxygen, the carboxylic acid increases the electrophilicity of the N-Boc carbonyl group. Kinetic modeling demonstrates a strong correlation between this electrophilicity and an accelerated reaction rate [2]. Consequently, the acidic environment stabilizes the six-membered transition state, effectively reducing the onset temperature of degradation [3].

The degradation proceeds via a slow, rate-limiting concerted pericyclic elimination that releases isobutylene gas and forms a transient carbamic acid. This is immediately followed by a rapid decarboxylation step, releasing carbon dioxide gas and yielding the free benzylic amine zwitterion.

ThermalDegradation Start (R)-3-(1-Boc-amino-ethyl)-benzoic acid (Intact Molecule) Heat Thermal Stress (> 140°C) Start->Heat TS Concerted Proton Transfer (Rate-Limiting Step) Heat->TS Isobutylene Release of Isobutylene (Gas) TS->Isobutylene Elimination Carbamic Carbamic Acid Intermediate TS->Carbamic Decarb Rapid Decarboxylation Carbamic->Decarb CO2 Release of CO2 (Gas) Decarb->CO2 Effervescence Product (R)-3-(1-aminoethyl)-benzoic acid (Free Amine) Decarb->Product

Logical workflow of the thermolytic degradation pathway of N-Boc protected amino acids.

Quantitative Thermal Stability Data

The following table summarizes the expected thermal behavior parameters based on the physicochemical properties of autocatalyzed N-Boc amino acids.

ParameterExpected Value / ObservationMechanistic Rationale
Melting Point ( Tm​ ) ~ 110 - 130 °C (Est.)Endothermic phase transition prior to chemical degradation.
Degradation Onset ( Tonset​ ) 140 - 160 °CInitiated by the acid-catalyzed concerted proton transfer of the Boc group.
Peak Degradation ( Tpeak​ ) 170 - 190 °CMaximum rate of isobutylene and CO₂ evolution.
Theoretical Mass Loss ~ 37.7%Corresponds to the stoichiometric loss of C₄H₈ (56.1 g/mol ) and CO₂ (44.0 g/mol ) from the parent mass (265.31 g/mol ).
Residue Identity (R)-3-(1-aminoethyl)-benzoic acidThe resulting free benzylic amine zwitterion remains stable up to >250 °C.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible scale-up, the following protocols incorporate internal validation mechanisms (self-validating systems) to confirm accuracy during execution.

Protocol A: Thermogravimetric and Calorimetric Profiling (TGA/DSC)

Objective: To precisely map the thermal degradation envelope and confirm the stoichiometric loss of the Boc group.

  • System Calibration (Validation Step): Run a 5.0 mg standard sample of Calcium Oxalate Monohydrate. Verify that the three distinct mass loss steps (water, CO, and CO₂) align with theoretical values and that the temperature calibration is accurate within ±0.5 °C.

  • Sample Preparation: Accurately weigh 3.0 ± 0.1 mg of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid into a standard 40 µL aluminum crucible. Pierce the lid with a micro-pin to allow unhindered gas evolution.

  • Purge and Isotherm: Place the crucible in the TGA/DSC furnace. Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative artifacts. Hold isothermally at 25 °C for 5 minutes to establish a stable baseline.

  • Thermal Ramp: Ramp the temperature from 25 °C to 300 °C at a precise heating rate of 10 °C/min.

  • Data Acquisition & Internal Validation: Monitor the DSC heat flow for the initial endothermic melting point. The subsequent mass loss on the TGA curve must temporally correlate with a strong endothermic DSC peak (confirming the volatilization of isobutylene and CO₂).

  • Analysis: Calculate the extrapolated onset temperature ( Tonset​ ). Integrate the TGA mass loss curve. A calculated mass loss of approximately 37.7% validates that the degradation is exclusively the loss of the Boc protecting group, leaving the core molecule intact.

Protocol B: High-Temperature Continuous Flow Deprotection

Objective: To intentionally utilize the thermal lability of the Boc group for a green, catalyst-free deprotection workflow [1][2].

  • Solution Preparation: Dissolve the substrate in 2,2,2-trifluoroethanol (TFE) to achieve a 0.1 M concentration. TFE is selected for its high polarity, thermal stability, and ability to solubilize the resulting zwitterionic product.

  • System Priming: Prime a continuous flow reactor (equipped with a high-temperature coil and a 250 psi back-pressure regulator) using pure TFE.

  • Thermal Equilibration: Heat the reactor coil to 180 °C.

  • Inline Validation (Self-Validation Step): Engage an inline FTIR spectrometer at the reactor outlet. Monitor the solvent baseline to ensure system stability.

  • Injection: Inject the 0.1 M substrate solution at a flow rate calibrated to yield a 10-minute residence time inside the heated coil.

  • Real-Time Monitoring: Observe the inline FTIR for the disappearance of the carbamate C=O stretch (~1700 cm⁻¹) and the appearance of the free amine N-H stretch. Do not begin product collection until the IR signals reach a steady state, validating complete conversion and preventing the collection of partially deprotected intermediates.

  • Recovery: Cool the effluent via a heat exchanger, safely vent the generated isobutylene and CO₂ gases, and evaporate the solvent under reduced pressure to yield the pure (R)-3-(1-aminoethyl)-benzoic acid.

Conclusion & Best Practices

The thermal instability of the N-Boc group in (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is an intrinsic property that must be carefully managed. The presence of the free benzoic acid accelerates this degradation, lowering the safe handling temperature limits.

  • Storage: Long-term storage should be maintained at ≤ 8 °C (preferably -20 °C) in a desiccated environment to prevent slow, ambient-temperature autocatalytic degradation.

  • Processing Limits: During solvent evaporation (e.g., rotary evaporation) or drying phases, bulk temperatures should strictly not exceed 50–60 °C to prevent premature deprotection and mitigate the risk of thermal racemization at the benzylic chiral center.

References

  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: ACS Publications (Organic Process Research & Development, 2019) URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications (Organic Process Research & Development, 2024) URL:[Link]

Methodological & Application

Application Note: Protocol for Boc Deprotection of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a critical chiral building block utilized in advanced drug discovery and organic synthesis. It features a free carboxylic acid, a deactivated aromatic ring, and a benzylic chiral center protected by a tert-butoxycarbonyl (Boc) group. This application note details self-validating, high-yield protocols for the removal of the Boc group to yield the free amine salt, emphasizing the mechanistic rationale that ensures the preservation of stereochemical integrity and functional group tolerance.

Mechanistic Rationale & Causality

The removal of a Boc protecting group is fundamentally an acid-catalyzed process[1]. Understanding the exact bond-cleavage events is crucial for predicting substrate stability and designing an efficient workup:

  • Acidolysis and Fragmentation: The reaction initiates with the protonation of the carbamate carbonyl oxygen by a strong anhydrous acid (such as TFA or HCl). This intermediate rapidly fragments, breaking the O-tert-butyl bond to release a stable tert-butyl cation and a carbamic acid intermediate[2].

  • Decarboxylation: The carbamic acid is highly unstable and spontaneously decarboxylates (breaking the N–C(O) bond), releasing CO₂ gas and the free amine. The amine is immediately protonated by the acidic medium to form the corresponding salt[3].

  • Stereochemical Retention: Because the cleavage occurs strictly at the carbamate linkages, the C–N bond at the benzylic chiral center is never broken. Consequently, the (R)-configuration is completely preserved without any risk of racemization.

  • Electrophilic Scavenging Considerations: In many Boc deprotections (particularly in peptide synthesis), the generated tert-butyl cation acts as a potent electrophile, causing unwanted Friedel-Crafts alkylation of electron-rich aromatic rings[1]. However, in this specific substrate, the aromatic ring is substituted with a strongly electron-withdrawing carboxylic acid (-COOH) group. This deactivates the ring, rendering it impervious to electrophilic attack. Thus, the addition of cation scavengers (e.g., triisopropylsilane or thioanisole) is generally unnecessary, streamlining the purification process.

Mechanism A N-Boc Protected Amine (R)-3-(1-Boc-aminoethyl)benzoic acid B Protonated Carbamate (Addition of H+) A->B H+ (TFA or HCl) C Carbamic Acid + tert-Butyl Cation (C-O Bond Cleavage) B->C - t-Bu+ D Amine Salt + CO2 (gas) (Decarboxylation) C->D - CO2

Chemical mechanism of acid-catalyzed Boc deprotection and decarboxylation.

Comparative Methodology: TFA vs. HCl

Two primary methodologies are employed for this transformation: Trifluoroacetic acid (TFA) in dichloromethane (DCM), and Hydrochloric acid (HCl) in 1,4-dioxane. The choice of method dictates the final salt form of the product and influences the downstream isolation strategy[4].

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent System Dichloromethane (DCM)1,4-Dioxane (± minimal DCM/MeOH)
Typical Concentration 20–50% (v/v) TFA5–10 equivalents of HCl
Reaction Time 1–2 hours0.5–2 hours
Product Salt Form Trifluoroacetate saltHydrochloride salt
Primary Advantage High solubility for diverse substratesProduct often precipitates directly
Primary Disadvantage Requires co-evaporation to remove TFADioxane can be difficult to remove if no precipitation occurs

Experimental Protocols

Workflow Start Starting Material: (R)-3-(1-Boc-aminoethyl)benzoic acid Decision Select Deprotection Method Start->Decision TFA Method A: TFA in DCM (Yields TFA Salt) Decision->TFA HCl Method B: 4M HCl in Dioxane (Yields HCl Salt) Decision->HCl WorkupA 1. Evaporate Volatiles 2. Co-evaporate w/ Toluene 3. Triturate w/ Et2O TFA->WorkupA WorkupB 1. Stir until Precipitation 2. Filter Solid 3. Wash w/ Et2O HCl->WorkupB Product Pure (R)-3-(1-aminoethyl)benzoic acid salt WorkupA->Product WorkupB->Product

Experimental workflow decision tree for Boc deprotection methodologies.

Protocol A: Deprotection using TFA in Dichloromethane

This method is universally effective due to the high solubility of the substrate in the TFA/DCM mixture[5].

  • Preparation: Dissolve (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar[1].

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath to mitigate the initial exothermic protonation[4].

  • Acid Addition: Slowly add neat Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:1 to 1:4 (v/v) TFA:DCM[5].

  • Reaction: Remove the ice bath. Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: Monitor the reaction via LC-MS. Ensure the reaction flask is equipped with a vented bubbler or loosely capped to allow the safe escape of CO₂ gas[3].

  • Concentration: Upon complete consumption of the starting material, concentrate the mixture in vacuo using a rotary evaporator[5].

  • Co-evaporation: To rigorously remove residual TFA, dissolve the crude residue in a small volume of toluene and concentrate in vacuo. Repeat this co-evaporation step 2–3 times[5].

  • Isolation: Triturate the resulting residue with cold anhydrous diethyl ether. The (R)-3-(1-aminoethyl)benzoic acid trifluoroacetate salt will precipitate. Filter the solid and dry under high vacuum[1].

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method is highly advantageous for scale-up as it often avoids chromatographic purification by inducing direct precipitation of the product[4].

  • Preparation: Place the starting material (1.0 eq) in a round-bottom flask. If the solid is poorly soluble, dissolve it in a minimal volume of anhydrous DCM or methanol[5].

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5–10 eq of HCl) at room temperature[5].

  • Reaction: Stir the mixture vigorously at room temperature for 0.5–2 hours. Self-Validation Check: As the Boc group is removed, the highly polar hydrochloride salt of the zwitterionic amino acid will typically begin to precipitate out of the non-polar dioxane solution as a white solid[4].

  • Isolation: Once LC-MS confirms complete conversion, collect the precipitated solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold anhydrous diethyl ether to remove non-polar impurities and residual dioxane[4]. Dry the pure (R)-3-(1-aminoethyl)benzoic acid hydrochloride salt under high vacuum. (Note: If precipitation does not occur spontaneously, evaporate the volatiles in vacuo and triturate the remaining residue with diethyl ether to induce crystallization[5]).

References

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem 5

  • Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH - Benchchem 4

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis 2

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem 1

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry 3

Sources

Application Notes and Protocols for Amide Coupling Reactions with (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Amide Bonds in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of top-selling pharmaceuticals.[1][2][3] The ability to efficiently and reliably construct amide linkages is therefore a critical competency in the synthesis of novel therapeutic agents. This guide focuses on (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, a chiral building block of significant interest. Its unique structure, featuring a stereocenter and a Boc-protected amine, allows for the introduction of specific three-dimensional architecture into target molecules, a key strategy for enhancing biological activity and selectivity.

This document provides a comprehensive overview of the principles and practicalities of amide coupling reactions involving this specific substrate. We will delve into the mechanisms of common coupling reagents, present detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

The Mechanism of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules.[2] Therefore, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid. This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carboxyl carbon highly susceptible to nucleophilic attack by the amine.[2]

The general workflow for an amide coupling reaction can be visualized as a two-step process, often performed in a single pot.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid (R)-3-(1-tert-Butoxycarbonylamino -ethyl)-benzoic acid Activated_Intermediate Highly Reactive Ester (e.g., O-acylisourea, HOBt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base (e.g., DIPEA) Coupling_Reagent e.g., HATU, EDC/HOBt Amide_Product Desired Amide Product Activated_Intermediate->Amide_Product + Amine Amine Primary or Secondary Amine (R'-NH2)

Figure 1: General workflow for amide coupling reactions.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, and the need to suppress side reactions, most notably racemization of the chiral center.[3]

A Comparative Overview of Common Coupling Reagents

For a molecule like (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, where the preservation of stereochemical integrity is paramount, the selection of an appropriate coupling reagent is a key determinant of success. Below is a comparison of three widely used and highly effective coupling systems.

Coupling Reagent SystemKey AdvantagesCommon SolventsTypical Reaction TimePotential Downsides
EDC/HOBt Readily available, cost-effective, water-soluble byproducts for easy removal.[4][5]DCM, DMF12-24 hoursCan form N-acylurea byproduct; risk of racemization, though minimized by HOBt.[5]
HATU Highly efficient, rapid reaction times, low rates of racemization, effective for sterically hindered substrates.[6][7][8]DMF, DCM2-6 hoursHigher cost, can react with the amine if used in excess.[6]
PyBOP High coupling efficiency, particularly for cyclization reactions, low racemization risk.DMF, DCM12-16 hoursByproduct (HMPA from BOP) is carcinogenic, though PyBOP is a safer alternative.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of a wide range of amides from (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the classic carbodiimide activator 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the racemization-suppressing additive 1-hydroxybenzotriazole (HOBt).[9]

G Start Dissolve Acid, Amine, & HOBt in anhydrous DCM Cool Cool to 0 °C (ice bath) Start->Cool Add_EDC Add EDC portion-wise Cool->Add_EDC Add_Base Add DIPEA dropwise Add_EDC->Add_Base Warm_Stir Warm to RT and stir for 16 hours Add_Base->Warm_Stir Quench Quench with water Warm_Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with sat. NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify via silica gel chromatography Dry->Purify

Figure 2: Workflow for EDC/HOBt mediated coupling.

Materials:

  • (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in portions over 5-10 minutes.[4]

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its rapid reaction times and low potential for racemization.[7][8]

G Start Dissolve Acid in anhydrous DMF Preactivate Add HATU and DIPEA, stir for 15 min at RT Start->Preactivate Add_Amine Add Amine solution Preactivate->Add_Amine Stir Stir for 4-6 hours at RT Add_Amine->Stir Quench Quench with water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with 5% LiCl and brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify via silica gel chromatography Dry->Purify

Figure 3: Workflow for HATU mediated coupling.

Materials:

  • (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 5% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask.

  • To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[9]

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a 5% LiCl solution (to remove residual DMF) and then with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider increasing the equivalents of the coupling reagent and base. Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve yields, especially with less reactive amines.[5] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

  • Racemization: The chiral center in (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is susceptible to racemization. Using additives like HOBt or HOAt with carbodiimides is crucial.[10] Uronium-based reagents like HATU generally exhibit lower rates of racemization.[8] Running reactions at lower temperatures (0 °C to RT) is also recommended.

  • Side Reactions: With EDC, the primary side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove.[5] This occurs when the activated O-acylisourea intermediate rearranges before the amine can react. Using an excess of the amine or ensuring rapid addition can mitigate this.

  • The Role of the Base: A non-nucleophilic, sterically hindered base like DIPEA is essential.[11] Its role is to deprotonate the carboxylic acid, forming the carboxylate, and to neutralize any acidic byproducts generated during the reaction. It is a poor nucleophile itself and therefore does not compete with the desired amine in the coupling reaction.[11]

Synthesis of the Starting Material

For a complete workflow, it is often necessary to synthesize the starting material. The synthesis of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid can be adapted from established procedures for similar Boc-protected amino acids.[11][12] A plausible route involves the Boc-protection of (R)-3-(1-aminoethyl)benzoic acid.

Conclusion

The successful formation of amide bonds with (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. Both the EDC/HOBt and HATU methods provide reliable and high-yielding pathways to a diverse range of amide products. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently employ this valuable chiral building block in the design and synthesis of next-generation therapeutics.

References

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • N,N-Diisopropylethylamine. Wikipedia. [Link]

  • Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Solution-Phase Synthesis of Z-L-Phg-L-Pro-OMe by the EDC/Oxyma Pure Method. Organic Syntheses. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • HATU CAS 148893-10-1. Luxembourg Bio Technologies. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. [Link]

  • Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCr Journals. [Link]

Sources

HPLC method development for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Chiral Pharmaceutical Intermediate: (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Audience: Researchers, scientists, and drug development professionals in pharmaceutical and chemical industries.

Abstract

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its chemical purity and enantiomeric excess are critical quality attributes that directly impact the safety and efficacy of the final drug product. This document provides a comprehensive guide to developing and validating robust HPLC methods for both achiral purity assessment and chiral separation of its enantiomers. We will explore a systematic approach, from initial analyte characterization and column screening to method optimization and validation, grounded in established chromatographic principles and regulatory expectations. The protocols herein are designed to be self-validating, providing the causality behind experimental choices to empower scientists to adapt these methods to their specific laboratory environments.

Introduction and Analyte Characterization

The subject molecule, (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, possesses two key functional groups that dictate its chromatographic behavior: a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine. The carboxylic acid moiety provides an ionizable center, while the Boc group and the aromatic ring contribute to its hydrophobicity. Understanding these properties is the foundation for a logical method development strategy.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / StructureRationale for HPLC Method Development
Chemical Structure The presence of a chromophore (benzoic acid) allows for straightforward UV detection. The chiral center necessitates a specific chiral separation method.
Molecular Formula C₁₄H₁₉NO₄-
Molecular Weight 265.31 g/mol -
pKa (estimated) ~4.5 (Carboxylic Acid)The acidic nature requires pH control of the mobile phase in reversed-phase HPLC to ensure consistent retention and good peak shape. Suppressing ionization (pH < 3) is a primary strategy.
logP (estimated) ~2.5 - 3.0The moderate hydrophobicity makes it an ideal candidate for reversed-phase chromatography on C18 or similar stationary phases.

Strategic Approach to Method Development

A dual-method approach is required: an achiral method to determine purity and quantify related substances, and a chiral method to determine the enantiomeric excess (e.e.). Our development process follows a logical, phased approach.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Achiral Method (Purity) cluster_2 Phase 3: Chiral Method (Enantiomeric Excess) cluster_3 Phase 4: Validation (ICH Guidelines) A Analyte Characterization (pKa, logP, UV Spectra) B System & Reagent Preparation A->B C Column Screening (C18, Phenyl-Hexyl) B->C F CSP Column Screening (Polysaccharide-based) B->F D Mobile Phase Optimization (pH, Organic Modifier, Gradient) C->D E Final Achiral Method D->E J Specificity, Linearity, Accuracy, Precision, LOQ, Robustness E->J G Mobile Phase Screening (NP, RP, POM) F->G H Optimization (Additive, Flow, Temp.) G->H I Final Chiral Method H->I I->J

Caption: Overall HPLC Method Development and Validation Workflow.

Achiral (Reversed-Phase) Method for Purity Analysis

The primary goal is to separate the main compound from any potential process impurities or degradation products. Based on its logP and pKa, a reversed-phase method with an acidic mobile phase is the most logical starting point. The acidic conditions suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring retention by hydrophobic interactions[1][2].

Initial Screening and Optimization

A screening phase was initiated using two common reversed-phase columns and two different organic modifiers (Acetonitrile and Methanol) to evaluate selectivity differences.

Protocol 1: Achiral Column and Mobile Phase Screening

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in a 50:50 mixture of Acetonitrile and Water.

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 3.5 µm

    • Column B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile (or Methanol)

  • Gradient Program: 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Procedure: Inject the sample onto each column using both Acetonitrile and Methanol as the organic modifier and record the chromatograms.

Table 2: Results of Achiral Method Screening

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 Acetonitrile 10.2 1.1 15,500 Optimal performance: sharp peak, good retention.
C18Methanol11.51.213,800Broader peak compared to Acetonitrile.
Phenyl-HexylAcetonitrile9.81.312,100Slightly more peak tailing observed.
Phenyl-HexylMethanol10.91.411,500Less efficient separation.

Based on the screening data, the C18 column with an Acetonitrile/Water mobile phase containing 0.1% Formic Acid provides the best peak shape and efficiency.

Final Optimized Achiral Method

Instrumentation: HPLC or UPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 85% B

    • 17-19 min: 85% B

    • 19-20 min: 85% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chiral Separation Method Development

The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[3] For Boc-protected amino acids, polysaccharide-based CSPs are highly versatile and successful.[4] Our strategy involves screening several of these columns under different chromatographic modes: Normal Phase (NP), Reversed Phase (RP), and Polar Organic Mode (POM).

CSP and Mobile Phase Screening

The choice of mobile phase dramatically alters the chiral recognition mechanism. An acidic additive is often necessary for acidic analytes like the target compound to improve peak shape and interaction with the CSP.[3][5]

Protocol 2: Chiral Column and Mobile Phase Screening

  • System Preparation:

    • For NP: Flush the system thoroughly with isopropanol, then hexane. Equilibrate with the starting mobile phase.

    • For RP/POM: Flush with isopropanol, then equilibrate with the mobile phase.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic compound (containing both R and S enantiomers) in the initial mobile phase composition.

  • Columns to Screen:

    • Immobilized Amylose-based CSP (e.g., Chiralpak IA)

    • Immobilized Cellulose-based CSP (e.g., Chiralcel OD-I)

  • Screening Mobile Phases:

    • Normal Phase (NP): Hexane / Isopropanol (80:20, v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • Reversed Phase (RP): Acetonitrile / Water (50:50, v/v) + 0.1% TFA

    • Polar Organic Mode (POM): Acetonitrile + 0.1% TFA

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Procedure: Inject the racemic sample onto each column with each mobile phase system. Calculate the resolution (Rs) between the enantiomer peaks.

Table 3: Results of Chiral Method Screening

CSP ColumnMobile Phase SystemR/S Retention Times (min)Resolution (Rs)Observations
Amylose-basedNP8.9 / 10.52.8Good baseline separation.
Amylose-basedRPNo separation-Co-eluting peak.
Amylose-basedPOMNo separation-Co-eluting peak.
Cellulose-based NP 11.2 / 13.8 3.5 Excellent separation, providing ample room for optimization.
Cellulose-basedRP7.1 / 7.50.9Poor resolution.
Cellulose-basedPOM6.5 / 6.91.1Partial separation.

The screening clearly indicates that a Normal Phase system using a cellulose-based CSP provides the best enantioselectivity for this compound. The combination of Hexane/Isopropanol with a TFA additive yielded excellent resolution.

Final Optimized Chiral Method

Instrumentation: HPLC system with UV/PDA detector.

  • Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm (e.g., Chiralcel OD-H or OD-I)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Method Validation Protocol

Once developed, the methods must be validated to ensure they are fit for purpose, following ICH Q2(R1) guidelines.[6][7]

ValidationParameters center Validated HPLC Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ Limit of Quantitation center->LOQ LOD Limit of Detection center->LOD Robustness Robustness center->Robustness

Caption: Key Parameters for HPLC Method Validation per ICH Guidelines.

Protocol 3: Method Validation

  • Specificity: Inject the analyte, a blank (diluent), and a sample spiked with known impurities (for the achiral method) or the opposite enantiomer (for the chiral method). Assess peak purity using a PDA detector.

  • Linearity: Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 50-150% of the target concentration). Plot a calibration curve and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Calculate the %RSD for all results.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine experimentally by injecting progressively dilute solutions until the signal-to-noise ratio is approximately 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results.

Table 4: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criterion
Specificity Peak is pure; no interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision Relative Standard Deviation (%RSD) ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability parameters pass under all varied conditions.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing and validating HPLC methods for the critical chiral intermediate, (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid. A robust, gradient reversed-phase method on a C18 column was established for achiral purity analysis. For the crucial determination of enantiomeric excess, a highly selective normal-phase method using an immobilized cellulose-based chiral stationary phase was developed. The detailed protocols for development, optimization, and validation provide a comprehensive framework for scientists to implement these methods for quality control and regulatory submission, ensuring the integrity of this important pharmaceutical building block.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP.[Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. ResearchGate.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.[Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.[Link]

  • Hplc method development and validation: an overview. SciSpace.[Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies.[Link]

  • Reversed Phase HPLC Method Development. Phenomenex.[Link]

Sources

Advanced NMR Characterization Protocol for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of chiral, orthogonally protected amino acid derivatives is a critical quality control step in modern drug development and peptide synthesis. (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid features a benzoic acid core, a chiral ethylamine center, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is highly stable towards most nucleophiles and bases, making it a staple in orthogonal protection strategies[1].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to confirm the constitutional identity, assess purity, and resolve complex signal overlaps inherent to this molecule.

Mechanistic Insights: The Causality of Solvent Selection

A common pitfall in the NMR characterization of benzoic acid derivatives is the improper selection of the deuterated solvent. Researchers often default to Chloroform-d (CDCl₃) due to its high volatility and low cost. However, in non-polar solvents like CDCl₃, carboxylic acids undergo extensive intermolecular hydrogen bonding, forming stable dimers[2].

The Causality: Dimerization in CDCl₃ leads to severe line broadening and concentration-dependent chemical shifts for the carboxylic acid (-COOH) proton. Furthermore, the non-polar environment fails to disrupt the intramolecular hydrogen bonding of the Boc-amide (-NH) group, often causing it to appear as a broad, poorly resolved hump.

The Solution: By transitioning to a polar aprotic solvent like DMSO-d₆ , the solvent acts as a strong hydrogen-bond acceptor. This disrupts the carboxylic acid dimers and locks both the -COOH and the -NH protons into distinct, sharp, and highly reproducible chemical environments.

Solvent_Causality Solvent Solvent Selection CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Dimer Carboxylic Acid Dimerization (Intermolecular H-Bonds) CDCl3->Dimer Monomer H-Bond Disruption (Solvent-Solute Interaction) DMSO->Monomer Result1 Broad/Shifting OH & NH Signals (Sub-optimal) Dimer->Result1 Result2 Sharp, Resolved OH & NH Signals (Optimal for Validation) Monomer->Result2

Fig 1. Causality of solvent selection on carboxylic acid dimerization and NMR signal resolution.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol utilizes the massive 9-proton singlet of the Boc group as an internal mathematical anchor to validate the integration of the rest of the molecule.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. The disruption of crystalline hydrogen bonds may require gentle warming (up to 40°C) if the powder is highly crystalline.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to prevent magnetic field inhomogeneities.

Phase 2: Instrument Acquisition Parameters
  • Tuning and Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the DMSO-d₆ deuterium frequency and shim the Z1-Z4 coils until the TMS line width at half-height is <0.8 Hz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 s (ensures complete relaxation of the broad -COOH proton).

    • Spectral Width (sw): 14 ppm (to capture the downfield -COOH signal).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: 1D carbon with proton decoupling (e.g., zgpg30).

    • Number of Scans (ns): 512 to 1024 (depending on exact concentration).

    • Relaxation Delay (d1): 2.0 s.

  • 2D HSQC Acquisition (Conditional): If the Boc tert-butyl singlet (~1.35 ppm) overlaps with the chiral ethyl methyl doublet (~1.32 ppm), queue a 2D HSQC experiment to resolve the signals via their distinct carbon chemical shifts (~28.5 ppm vs ~22.5 ppm).

Phase 3: Data Processing & Self-Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Phase & Baseline Correction: Perform manual zero- and first-order phase correction. Apply a multipoint baseline correction; this is critical to prevent integration errors beneath the broad -COOH peak.

  • Calibration: Set the TMS singlet to 0.00 ppm.

  • Self-Validation Loop: Integrate the prominent Boc tert-butyl singlet and strictly define its value as 9.00 . Use this as the anchor. If the aromatic region integrates to exactly 4.00 (±0.05) and the methine integrates to 1.00 (±0.05), the structural integrity and lack of polymeric impurities are mathematically validated.

NMR_Workflow Prep Sample Prep 20 mg in 0.6 mL DMSO-d6 Acq1H 1H NMR (1D) ns=16, d1=2s Prep->Acq1H Acq13C 13C NMR (1D) ns=512, d1=2s Prep->Acq13C Acq2D 2D NMR (COSY/HSQC) Resolve Boc/Methyl Overlap Prep->Acq2D Process Data Processing FT, Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq2D->Process Validate Self-Validating Analysis Integration & Multiplet Check Process->Validate

Fig 2. Step-by-step NMR acquisition and self-validating processing workflow for Boc-amino acids.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in DMSO-d₆. In ¹H NMR spectroscopy of Boc-protected aminobenzoic acids, the characteristic signals include those for the tert-butyl protons of the Boc group, which typically appear as a prominent singlet around 1.35–1.50 ppm, while the aromatic protons exhibit signals in the range of 7.4–8.1 ppm[2].

Furthermore, the complete disappearance or shifting of ¹³C NMR signals at 28.0–29.0 ppm[-C(C H₃)₃] and 77.9–81.2 ppm [quaternary C ] are used as primary indicators of Boc-deprotection in downstream synthesis, making their accurate initial assignment critical[3].

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.90Broad Singlet (br s)1H-
Aromatic H-2 (Between substituents)7.92Singlet (s)1H-
Aromatic H-6 (Ortho to COOH)7.80Doublet (d)1H7.8
Aromatic H-4 (Ortho to Alkyl)7.55Doublet (d)1H7.8
Aromatic H-5 (Meta to both)7.45Triplet (t)1H7.8
Amide NH (Boc)7.40Doublet (d)1H8.0
Chiral Methine (-CH-)4.65Multiplet (m)1H~7.2
Boc tert-butyl (-C(CH₃)₃)1.35Singlet (s)9H-
Ethyl Methyl (-CH₃)1.32Doublet (d)3H7.2
Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
Carbon EnvironmentChemical Shift (δ, ppm)Carbon Type
Carboxylic Acid (C=O)167.5Quaternary (C)
Boc Carbonyl (C=O)155.2Quaternary (C)
Aromatic C-3 (Alkyl-substituted)146.5Quaternary (C)
Aromatic C-1 (COOH-substituted)131.0Quaternary (C)
Aromatic C-6129.5Methine (CH)
Aromatic C-5128.5Methine (CH)
Aromatic C-4127.5Methine (CH)
Aromatic C-2126.5Methine (CH)
Boc Quaternary Carbon (-C (CH₃)₃)77.8Quaternary (C)
Chiral Methine (-CH-)49.5Methine (CH)
Boc Methyls (-C(C H₃)₃)28.5Methyl (CH₃)
Ethyl Methyl (-CH₃)22.5Methyl (CH₃)

Expert Note on Stereochemistry: While the 1D and 2D NMR protocols outlined above rigorously confirm the constitutional connectivity and purity of the molecule, standard NMR cannot differentiate between the (R) and (S) enantiomers. To determine the enantiomeric excess (ee) of the (R)-isomer, the implementation of chiral solvating agents (e.g., Pirkle's alcohol) or orthogonal techniques such as Chiral HPLC is required.

References

  • MDPI. "Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers". Molecules.[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Building Blocks

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a chiral building block of significant interest in the pharmaceutical and medicinal chemistry sectors. Its structure combines a chiral ethylamine moiety, a common pharmacophore, with a benzoic acid functional group, which allows for further synthetic elaboration, such as amide bond formation. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during subsequent reactions and can be removed under mild acidic conditions.[1] The stereochemical integrity of the chiral center is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API).[2] Therefore, a robust, scalable, and well-documented synthetic procedure is essential for researchers and drug development professionals.

This guide provides a detailed, field-proven protocol for the scale-up synthesis of this valuable intermediate, moving from the commercially available precursor to the final, highly purified product. The focus is on procedural safety, scalability, and the underlying chemical principles that ensure a successful and reproducible outcome.

Strategic Overview: A Two-Step, Scalable Approach

The most efficient and scalable synthetic route to the target compound commences with the commercially available chiral precursor, (R)-3-(1-aminoethyl)benzoic acid hydrochloride.[3][4] This strategy obviates the need for a multi-step asymmetric synthesis or a challenging chiral resolution, thereby reducing cost, time, and waste.

The synthesis is a straightforward two-step process:

  • Neutralization: The hydrochloride salt of the starting material is neutralized to liberate the free amino acid.

  • Boc Protection: The free amine is then protected using di-tert-butyl dicarbonate (Boc anhydride), a safe and highly effective reagent for this transformation on a large scale.[5]

The overall workflow is designed for efficiency and ease of execution in a standard chemical process laboratory.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Boc Protection cluster_2 Work-up & Purification start (R)-3-(1-aminoethyl)benzoic acid HCl product1 Free (R)-3-(1-aminoethyl)benzoic acid start->product1  pH Adjustment reagent1 Aqueous Base (e.g., NaOH) reagent1->product1 product2 Target: (R)-3-(1-Boc-amino-ethyl)-benzoic acid product1->product2  Acylation in aq. organic solvent reagent2 Di-tert-butyl dicarbonate (Boc)₂O reagent2->product2 workup Acidification & Extraction product2->workup purification Recrystallization workup->purification

Diagram 1: Overall Synthetic Workflow.

Expert Insights: Rationale Behind Procedural Choices

  • Choice of Starting Material: Utilizing the pre-resolved hydrochloride salt is a cornerstone of this scalable process. Asymmetric synthesis of chiral amines can be complex, often requiring specialized catalysts or chiral auxiliaries.[6][7] Biocatalytic methods, while elegant, may require significant process development for scale-up.[8][9] By starting with a commercially available, enantiopure material, we significantly de-risk the manufacturing process.

  • Boc Protection Reagent: Di-tert-butyl dicarbonate, (Boc)₂O, is the reagent of choice for large-scale Boc protection.[5] It is a stable, easy-to-handle solid or low-melting liquid, and its reaction byproducts (tert-butanol and carbon dioxide) are easily removed. This is a marked improvement over older, more hazardous reagents like tert-butyl azidoformate.[5]

  • Reaction Conditions: The Boc protection is typically run in a mixed aqueous-organic solvent system. The aqueous phase, with a mild base, maintains the solubility of the amino acid starting material and neutralizes the acid formed during the reaction. A co-solvent like tetrahydrofuran (THF) or dioxane ensures the miscibility of the organic (Boc)₂O with the aqueous layer. The reaction proceeds smoothly at ambient temperature, avoiding the need for heating or cooling, which is advantageous for large-scale operations.

  • Purification by Recrystallization: Benzoic acid derivatives are often crystalline solids, making recrystallization an excellent method for achieving high purity.[10][11][12] This technique is highly effective at removing small amounts of impurities and is a more cost-effective and scalable purification method than chromatography for the final product.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Di-tert-butyl dicarbonate can cause skin and respiratory irritation. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Scale-Up Synthesis of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

This protocol is designed for a 100-gram scale synthesis.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(R)-3-(1-Aminoethyl)benzoic acid HCl201.65100.0 g0.4961.0
Sodium Hydroxide (NaOH)40.0021.8 g0.5451.1
Di-tert-butyl dicarbonate ((Boc)₂O)218.25113.7 g0.5211.05
Tetrahydrofuran (THF)-1.0 L--
Water (Deionized)-1.5 L--
Ethyl Acetate-2.0 L--
Hydrochloric Acid (6M aq.)-As needed--
Brine (Saturated NaCl aq.)-500 mL--

Procedure:

  • Neutralization of Starting Material:

    • To a 5 L jacketed reactor equipped with an overhead stirrer, a temperature probe, and a pH probe, add (R)-3-(1-aminoethyl)benzoic acid hydrochloride (100.0 g, 0.496 mol) and 500 mL of deionized water.

    • Stir the mixture to form a suspension.

    • Prepare a solution of sodium hydroxide (21.8 g, 0.545 mol) in 500 mL of deionized water.

    • Cool the reactor contents to 10-15 °C using a circulating chiller.

    • Slowly add the sodium hydroxide solution to the reactor, maintaining the internal temperature below 20 °C. Continue addition until the pH of the solution is stable between 9.5 and 10.5. A clear solution of the free amino acid should be obtained.

  • Boc Protection Reaction:

    • To the aqueous solution from the previous step, add tetrahydrofuran (1.0 L).

    • In a separate beaker, gently warm the bottle of di-tert-butyl dicarbonate (113.7 g, 0.521 mol) in a water bath (max 35°C) until it is fully molten.[5]

    • Add the molten (Boc)₂O to the reaction mixture in a steady stream over 20-30 minutes.

    • Allow the reaction mixture to warm to room temperature (20-25 °C) and stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a large separatory funnel. Remove the bulk of the THF under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with ethyl acetate (2 x 250 mL) to remove any unreacted (Boc)₂O and tert-butanol. Discard the organic washes.

    • Cool the aqueous layer in an ice-water bath to 0-5 °C.

    • Slowly and carefully acidify the aqueous solution to a pH of 2-3 by adding 6M hydrochloric acid. Copious evolution of CO₂ gas will occur.[5] Ensure adequate ventilation. A white precipitate of the product will form.

    • Extract the product from the turbid mixture with ethyl acetate (4 x 400 mL).

    • Combine the organic extracts and wash with water (2 x 250 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask.

    • Add a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) and heat gently until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the white crystalline product by vacuum filtration, washing the filter cake with a small amount of cold hexane.

    • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 110-125 g (83-94%). Purity: >98% by HPLC.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on rigorous in-process controls and final product characterization. This ensures that the product not only meets the required yield but also the stringent purity and identity specifications for its intended use.

G cluster_0 Quality Control Workflow cluster_1 Final Product Analysis IP_TLC In-Process Control: TLC/HPLC Monitoring Crude_Product Crude Product Isolation IP_TLC->Crude_Product Reaction Completion Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Final Product QC Recrystallization->Final_Product HPLC Purity (>98%) Final_Product->HPLC NMR Structure Confirmation Final_Product->NMR MS Mass Verification Final_Product->MS Chiral_HPLC Enantiomeric Purity (>99% ee) Final_Product->Chiral_HPLC

Diagram 2: Quality Control and Validation Workflow.

  • ¹H NMR Spectroscopy: To confirm the structure of the final product. Expected signals will correspond to the tert-butyl group, the ethyl protons, the aromatic protons, and the carboxylic acid proton.

  • HPLC Analysis: To determine the chemical purity of the final product. A high-purity standard should be used for comparison.

  • Chiral HPLC: To confirm that no racemization has occurred during the synthesis. The enantiomeric excess (ee) should be >99%.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To provide a quick assessment of purity, which should be sharp and consistent between batches.

By implementing these analytical checks, researchers can be confident in the quality and identity of the synthesized (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, ensuring its suitability for subsequent stages of drug discovery and development.

References

  • Pozdnev, V. F. (1998). Acylation of Amino Acids with Di-tert-butyl Dicarbonate in the Presence of Potassium Hydroxide or Carbonate. Organic Syntheses, 75, 1. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of a Chiral Amine Intermediate for the Antidiabetic Drug Sitagliptin. Science, 329(5989), 305-309. (This reference illustrates the industrial application of biocatalysis for chiral amine synthesis, relevant to the importance of the starting material). [Link]

  • Schwab, C. H., & Laskar, D. D. (2024). The Recrystallization of Benzoic Acid. University of Washington. [Link]

  • de Castro, K. I. M. (2017). Purification of Benzoic Acid by Recrystallization. Academia.edu. [Link]

  • NextSDS. (n.d.). 3-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid. [Link]

Sources

Application Note: Preparation of Active Esters from (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0) is a highly valuable chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, targeted therapeutics, and peptidomimetics (1)[1]. Converting this carboxylic acid into a preformed active ester—such as an N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) ester—dramatically streamlines subsequent amidation workflows. Active esters can be isolated, purified, and stored indefinitely, allowing for clean, equimolar coupling with complex or sterically hindered amines without the interference of in situ coupling reagents (2)[2].

Expertise Insight: Structural Causality & Racemization Immunity In standard peptide synthesis, the activation of α-amino acids carries a significant risk of base-catalyzed racemization via oxazolone formation or direct enolization. However, in (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, the chiral center resides on the ethyl substituent at the meta position of the aromatic ring, completely isolated from the carboxyl group. Because there is no α-proton adjacent to the reacting carboxylic acid, racemization during esterification is structurally impossible. This unique feature allows for the use of highly efficient catalytic bases like 4-dimethylaminopyridine (DMAP) and extended reaction times to drive the formation of the active ester to absolute completion without compromising the enantiomeric purity of the (R)-chiral center.

Activation Pathway Visualization

The synthesis of active esters typically employs a carbodiimide coupling agent. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To prevent this intermediate from undergoing an irreversible rearrangement to an unreactive N-acylurea, a nucleophilic alcohol (NHS or PFP-OH) is introduced. The alcohol rapidly attacks the O-acylisourea, yielding the desired active ester and a urea byproduct (3)[3].

G Substrate (R)-3-(1-Boc-amino-ethyl) benzoic acid Intermediate O-Acylisourea Intermediate Substrate->Intermediate Activation Reagents Carbodiimide (EDC or DIC) Reagents->Intermediate Binds COOH Product Active Ester (NHS or PFP ester) Intermediate->Product Nucleophilic Attack Byproduct Urea Byproduct (Water/Organic Soluble) Intermediate->Byproduct Displaced Nucleophile Active Alcohol (NHS or PFP-OH) Nucleophile->Product Acyl Transfer

Reaction pathway for the generation of active esters via O-acylisourea intermediates.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis of both NHS and PFP esters.

Reagent / MaterialMW ( g/mol )Eq.Amount (10 mmol scale)Role in Protocol
(R)-3-(1-Boc-amino-ethyl)-benzoic acid265.311.002.65 gSubstrate
N-Hydroxysuccinimide (NHS)115.091.101.27 gActivating Alcohol (Protocol A)
Pentafluorophenol (PFP-OH)184.061.102.02 gActivating Alcohol (Protocol B)
EDC·HCl191.701.102.11 gCoupling Agent (Protocol A)
N,N'-Diisopropylcarbodiimide (DIC)126.201.101.71 mLCoupling Agent (Protocol B)
4-Dimethylaminopyridine (DMAP)122.170.100.12 gCatalyst
Dichloromethane (DCM)84.93-40 mLSolvent

Experimental Protocols

Protocol A: Synthesis of the NHS Ester (Self-Validating Aqueous Workup)

Causality of Reagent Choice: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is selected for NHS esterification because its corresponding urea byproduct is highly water-soluble. This enables a self-validating purification process where the byproduct is entirely removed via simple aqueous extraction, avoiding the need for column chromatography (3)[3].

Step-by-Step Methodology:

  • Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 2.65 g (10.0 mmol) of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in 40 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.27 g (11.0 mmol, 1.1 eq) of N-Hydroxysuccinimide (NHS), followed by 2.11 g (11.0 mmol, 1.1 eq) of EDC·HCl.

  • Catalysis: Add 0.12 g (1.0 mmol, 0.1 eq) of DMAP. As established, the lack of an α-proton ensures the chiral center remains intact despite the presence of a strong nucleophilic base.

  • Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV visualization). The starting material (Rf ~0.2) will convert to the less polar NHS ester (Rf ~0.5). The reaction is typically complete within 2-4 hours.

  • Self-Validating Workup:

    • Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

    • Wash with 1M aqueous HCl (2 × 30 mL). Logic: This selectively protonates and removes unreacted EDC, DMAP, and the water-soluble urea byproduct.

    • Wash with saturated aqueous NaHCO3 (2 × 30 mL). Logic: This deprotonates and removes any unreacted starting carboxylic acid and excess NHS.

    • Wash with brine (30 mL), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Validation: The resulting white solid is the pure NHS ester. Validation via 1H NMR will show a characteristic singlet at ~2.85 ppm (4H) corresponding to the succinimide protons, alongside the Boc singlet at ~1.40 ppm (9H).

Protocol B: Synthesis of the Pentafluorophenyl (PFP) Ester

Causality of Reagent Choice: PFP esters are exceptionally robust, exhibiting roughly 6-fold greater stability against spontaneous hydrolysis compared to NHS esters, while maintaining high reactivity toward amines (4)[4]. N,N'-Diisopropylcarbodiimide (DIC) is preferred here as it is fully soluble in DCM, and the diisopropylurea (DIU) byproduct can be easily precipitated or separated via short-pad chromatography.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.65 g (10.0 mmol) of the starting benzoic acid and 2.02 g (11.0 mmol, 1.1 eq) of pentafluorophenol (PFP-OH) in 40 mL of anhydrous DCM.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add 1.71 mL (11.0 mmol, 1.1 eq) of DIC dropwise over 5 minutes.

  • Stirring & Visual Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Logic: As the reaction proceeds, DIU will begin to precipitate as a fine white solid, serving as a visual indicator of successful carbodiimide activation.

  • Byproduct Removal: Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated urea.

  • Purification: Concentrate the filtrate. Because PFP-OH and DIC residues can be difficult to remove entirely via aqueous workup, purify the crude residue via flash column chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).

  • Analytical Validation: The PFP ester is confirmed via 19F NMR, which will display three distinct multiplets (ortho, meta, and para fluorines) between -150 and -165 ppm.

Sources

Troubleshooting & Optimization

Improving yield in (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounter when synthesizing (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid .

This guide bypasses generic advice to focus strictly on the mechanistic causality behind yield loss, providing self-validating protocols and data-driven troubleshooting for this specific two-step chemoenzymatic pathway.

Part 1: Pathway & Mechanistic Overview

The synthesis of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid typically proceeds via a two-step sequence: an enzymatic asymmetric reductive amination followed by chemical protection.

SynthesisWorkflow A 3-Acetylbenzoic Acid (Starting Material) B (R)-3-(1-Aminoethyl)benzoic Acid (Chiral Intermediate) A->B ω-Transaminase Isopropylamine, PLP C (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic Acid (Target Product) B->C Boc2O, NaOH THF/Water

Chemoenzymatic synthesis workflow for the target Boc-protected chiral amino acid.

Part 2: Troubleshooting Guide & Root Cause Analysis

If your overall isolated yield is falling below 80%, the loss is typically concentrated in one of two mechanistic failures. Use the diagnostic logic tree below to isolate your bottleneck.

TroubleshootingLogic Start Yield Bottleneck Identified Check1 Step 1: Conversion < 90%? Start->Check1 Check2 Step 2: Boc Yield < 85%? Start->Check2 Sol1 Increase Amine Donor Ratio Verify PLP Cofactor Active Check1->Sol1 Yes Sol2 Strict pH Control (9.5-10.5) Prevent Boc2O Hydrolysis Check2->Sol2 Yes

Diagnostic logic tree for isolating and resolving yield bottlenecks in the synthesis pathway.

Step 1: Enzymatic Transamination Bottlenecks

To establish the (R)-stereocenter with >99% enantiomeric excess (ee), an engineered ω -transaminase (e.g., from Pseudomonas putida) is deployed[1].

  • The Causality of Yield Loss: Transaminase reactions are strictly equilibrium-limited. The enzyme transfers an amino group from a donor (like isopropylamine) to 3-acetylbenzoic acid, generating acetone as a byproduct[1]. If acetone accumulates, the reverse reaction accelerates, stalling conversion at ~50%.

  • The Fix: Drive the equilibrium forward by using a massive molar excess of the amine donor (e.g., 5-10 equivalents of isopropylamine) or by actively removing the acetone byproduct via a gentle nitrogen sweep.

Step 2: Boc-Protection Bottlenecks

The intermediate, (R)-3-(1-aminoethyl)benzoic acid, is an amphoteric zwitterion. It is protected using Di-tert-butyl dicarbonate (Boc2O)[2].

  • The Causality of Yield Loss: For the amine to act as a nucleophile and attack the carbonyl carbon of Boc2O, it must be in its deprotonated, free-base form[2]. This requires a highly specific basic pH (9.5–10.5). If the pH drops below 9.0, the amine protonates and loses nucleophilicity. Conversely, if the pH exceeds 11.0, hydroxide ions rapidly hydrolyze the Boc2O into tert-butanol and CO2, destroying your reagent before it can react[2].

  • The Fix: Utilize a biphasic solvent system (THF/Water or Acetone/Water). This dissolves both the polar amino acid salt and the non-polar Boc2O, facilitating an interfacial reaction while buffering the anhydride against rapid aqueous hydrolysis[3].

Part 3: Frequently Asked Questions (FAQs)

Q: Why am I seeing urea byproducts during the Boc protection phase? A: Urea formation occurs when the reaction is starved of base or when an excess of DMAP (4-Dimethylaminopyridine) is used inappropriately. In the presence of DMAP at lower temperatures, isocyanate intermediates can form, which then react with another equivalent of the free amine to form a urea dimer[4]. For this specific substrate, avoid DMAP entirely; rely solely on NaOH or Triethylamine (TEA).

Q: How do I know if my Boc2O reagent has degraded before I even start? A: Boc2O degradation produces CO2 gas and tert-butanol[2]. If your neat Boc2O bottle is highly pressurized upon opening, or if the liquid has crystallized unexpectedly (tert-butanol freezes at 25°C), the reagent has likely hydrolyzed. Always store Boc2O at 2–8°C and flush the headspace with argon.

Q: My transamination reaction stops at 60% conversion despite adding excess isopropylamine. Why? A: You are likely experiencing cofactor depletion. The enzyme relies on Pyridoxal 5'-phosphate (PLP) to shuttle the amine group[1]. Over time, side reactions can strip the PLP from the enzyme's active site. Supplementing the reaction buffer with 1-2 mM of exogenous PLP ensures the enzyme remains in its active holoenzyme state.

Part 4: Quantitative Optimization Data

The following tables summarize the critical parameters required to maximize yield at each stage of the synthesis.

Table 1: Transamination Optimization Parameters

ParameterSub-optimal StateOptimal StateMechanistic Rationale
Amine Donor Ratio 1:1 to 2:15:1 to 10:1 Mass action is required to overcome the thermodynamic equilibrium of the transaminase reaction[1].
PLP Cofactor None added1.0 - 2.0 mM Prevents the formation of the inactive apoenzyme during extended reaction times[1].
Reaction pH < 7.0 or > 9.07.5 - 8.5 Balances the solubility of 3-acetylbenzoic acid while maintaining the enzyme's structural integrity.

Table 2: Boc Protection Optimization Parameters

ParameterSub-optimal StateOptimal StateMechanistic Rationale
pH Control Unmonitored / DriftMaintained at 9.5 - 10.5 Ensures the amine is a free base (nucleophilic) without triggering rapid base-catalyzed Boc2O hydrolysis[2].
Solvent System 100% Aqueous1:1 THF / Water Biphasic systems partition the Boc2O into the organic layer, protecting it from water while allowing interfacial reaction[3].
Boc2O Equivalents 1.0 eq1.2 - 1.5 eq Compensates for the unavoidable minor hydrolysis that occurs in basic aqueous media[2].

Part 5: Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Biphasic Boc Protection of (R)-3-(1-Aminoethyl)benzoic Acid
  • Preparation: Suspend 10.0 g of (R)-3-(1-aminoethyl)benzoic acid in 50 mL of distilled water.

  • pH Adjustment: Slowly add 2M NaOH dropwise while stirring until the pH reaches exactly 10.0.

    • Validation Check: The opaque suspension will turn into a completely clear solution as the zwitterion converts into the highly soluble sodium salt. If the solution remains cloudy, do not proceed; verify your pH meter calibration.

  • Solvent Addition: Add 50 mL of Tetrahydrofuran (THF) to create a biphasic mixture. Cool the vessel to 0–5°C using an ice bath.

  • Reagent Addition: Dissolve 1.3 equivalents of Boc2O in 20 mL of THF. Add this solution dropwise over 30 minutes via an addition funnel.

    • Validation Check: You will observe mild, sustained effervescence (CO2 release). If vigorous, boiling-like bubbling occurs, your pH has spiked >11.0 and the reagent is being destroyed[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Maintain the pH between 9.5 and 10.5 by adding 1M NaOH as needed.

  • Workup: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with 50 mL of Ethyl Acetate to remove unreacted Boc2O and tert-butanol.

  • Precipitation: Cool the aqueous layer to 0°C and carefully acidify to pH 2.5 using 1M HCl.

    • Validation Check: A dense white precipitate of the target (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid will immediately form. Filter, wash with cold water, and dry under a vacuum to achieve >90% yield.

Part 6: References

  • Galman, J.L., Gahloth, D., Parmeggiani, F., Slabu, I., Leys, D., Turner, N.J. "Characterization of a putrescine transaminase from Pseudomonas putida and its application to the synthesis of benzylamine derivatives." BRENDA Enzyme Database. URL:

  • "Dual protection of amino functions involving Boc." RSC Publishing. URL:

  • "Understanding Boc protection and deprotection in peptide synthesis." Benchchem. URL:

  • Cheraiet, Z., et al. "N-Boc protection of aminoesters." ResearchGate. URL:

Sources

Technical Support Center: Optimizing Flash Chromatography for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with purifying (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid .

This molecule presents a classic chromatographic dichotomy: it contains a highly polar, streaking-prone carboxylic acid moiety alongside an acid-labile tert-butoxycarbonyl (Boc) protected amine. Successfully purifying this compound requires precise manipulation of mobile phase pH to suppress ionization without triggering premature deprotection.

System Architecture: Purification Decision Matrix

The following logical workflow illustrates the causality-driven decision process for isolating Boc-protected benzoic acid derivatives.

G A Crude (R)-3-(1-Boc-amino-ethyl) -benzoic acid B Assess Solubility (DCM or EtOAc) A->B C Highly Soluble Liquid Loading B->C Yes D Poorly Soluble Dry Loading (Celite/Silica) B->D No E Normal Phase Silica (Hexanes/EtOAc) C->E D->E F Add 0.1% - 1.0% AcOH (Suppress Ionization) E->F Prevent Streaking G Isolate Fractions (UV 254 nm & Ninhydrin + Heat) F->G H Azeotropic Evaporation (Remove AcOH with Toluene) G->H I Pure Target Compound H->I

Caption: Logical workflow for normal-phase purification of Boc-protected benzoic acid derivatives.

Troubleshooting & FAQs (The "Why" and "How")

Q: Why does my product streak from the baseline to the solvent front on standard silica gel? A: The streaking is fundamentally caused by the carboxylic acid moiety. Unmodified silica gel is mildly acidic and densely populated with silanol groups. Carboxylic acids hydrogen-bond strongly with these silanols and exist in a dynamic, rapid proton-exchange equilibrium between their protonated and deprotonated states during elution[1]. Because these two states have drastically different retention factors, the compound smears across the column[2]. To resolve this, you must add a weak acidic modifier to the mobile phase to drive the molecule into a single, neutral state.

Q: Can I use Trifluoroacetic Acid (TFA) as my acidic modifier to sharpen the peaks? A: Absolutely not. While TFA is an excellent ion-pairing agent for free peptides, it is a strong acid (pKa ~0.23). The Boc protecting group on your amine is highly acid-labile. Exposure to TFA during the chromatographic run—or during the subsequent concentration of fractions—will rapidly cleave the Boc group, yielding the free amine[1]. This will irreversibly alter your compound and cause it to stick to the silica.

Q: If TFA is forbidden, what is the optimal modifier? A: Glacial Acetic Acid (AcOH) is the industry standard for this application. Adding 0.1% to 1.0% (v/v) AcOH to your mobile phase (e.g., Hexanes/Ethyl Acetate) provides enough ambient protons to suppress the ionization of the benzoic acid (pKa ~4.2) without being strong enough to cleave the Boc group at room temperature[2].

Q: My compound is poorly soluble in the starting mobile phase (e.g., 90:10 Hexanes:EtOAc). How should I load it? A: Do not force a liquid injection using a strong solvent like pure methanol or DMF. This triggers the "strong solvent effect," causing the compound to streak down the column prematurely. Instead, utilize dry loading . Dissolve the crude mixture in a volatile solvent (like THF or acetone), add a mass of deactivated silica or Celite equal to 2-3 times the crude mass, and evaporate it to a free-flowing powder. This ensures a perfectly narrow injection band.

Q: How do I visualize the fractions? A: (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is UV active due to the phenyl ring and can be visualized under a UV lamp at 254 nm[3]. Additionally, you can use a ninhydrin stain. Because the Boc group masks the primary amine, you must heat the TLC plate extensively after dipping it in ninhydrin to thermally cleave the Boc group and reveal the characteristic purple/pink spot[3].

Quantitative Data: Modifier Selection Matrix

The following table summarizes the causal effects of various mobile phase modifiers on both the carboxylic acid and the protecting group.

ModifierConcentration (v/v)pKaEffect on Carboxylic AcidEffect on Boc GroupRecommendation
None 0%N/ASevere streaking & tailingStableDO NOT USE
Acetic Acid (AcOH) 0.1% - 1.0%4.76Excellent peak shape (suppresses ionization)StableOptimal (Normal Phase)
Formic Acid (FA) 0.1% - 0.5%3.75Excellent peak shapeStable (short exposure)Optimal (Reverse Phase)
Trifluoroacetic Acid (TFA) 0.1%0.23Sharp peaksRapid DeprotectionDO NOT USE

Step-by-Step Methodology: Self-Validating Normal-Phase Protocol

This protocol relies on the principle of TLC pre-validation. By perfectly matching the TLC solvent environment to the column environment, the chromatographic behavior becomes entirely predictable[4].

Step 1: Mobile Phase Preparation

  • Prepare a binary gradient system of Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Add exactly 1% (v/v) Glacial Acetic Acid to both Solvent A and Solvent B.

  • Causality: Maintaining a constant acid concentration across the gradient prevents baseline drift and ensures the compound remains fully protonated regardless of the gradient percentage.

Step 2: TLC Validation

  • Spot the crude mixture on a standard silica TLC plate.

  • Develop the plate using an isocratic mixture of your modified solvents (e.g., 70:30 Hexanes:EtOAc with 1% AcOH).

  • Verify that the target compound elutes as a tight, circular spot (target Rf ~0.25 - 0.35). If it tails, increase AcOH slightly (do not exceed 1.5%).

Step 3: Column Equilibration

  • Flush the normal-phase silica column with 3 to 5 Column Volumes (CV) of the starting mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% AcOH).

  • Causality: This pre-saturates the active silanol sites on the silica with acetic acid, preventing the benzoic acid from binding irreversibly upon injection.

Step 4: Dry Loading

  • Dissolve the crude material in a minimal amount of Acetone or THF.

  • Add Celite 545 (2 grams per 1 gram of crude).

  • Evaporate to complete dryness on a rotary evaporator until a fine powder is formed. Load this powder into a solid-load cartridge.

Step 5: Elution & Detection

  • Run a shallow gradient from 10% to 60% EtOAc (containing 1% AcOH) over 12-15 CV.

  • Monitor absorbance at 254 nm. Collect fractions corresponding to the main peak.

Step 6: Azeotropic Concentration (Critical Step)

  • Pool the UV-active fractions containing the pure product.

  • To safely remove the residual acetic acid during rotary evaporation without risking Boc degradation, add Toluene (approx. 10-20% of the total flask volume).

  • Causality: Toluene forms a low-boiling azeotrope with acetic acid, allowing the acid to be pulled off completely under vacuum, leaving the pure (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid as a clean solid or oil.

References

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography Source: Biotage URL: [Link]

Sources

Technical Support Center: Resolving Solubility Issues with (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced physical chemistry of complex organic building blocks. (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0) is a highly versatile chiral intermediate, but its dual-natured structure often presents significant solubility challenges during synthesis, purification, and assay preparation.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these issues and providing self-validating protocols to ensure your workflows remain robust.

Molecular Profile & The Causality of Solubility

To master the handling of this compound, we must first understand its structural dichotomy:

  • The Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sterically bulky and highly lipophilic. It strongly resists dissolution in purely aqueous media and hinders efficient crystal packing, often causing the compound to "oil out" during purification .

  • The Benzoic Acid Moiety: The free carboxylic acid (pKa ~4.2) is a powerful hydrogen-bond donor and acceptor. In non-polar or low-dielectric organic solvents, these moieties rapidly associate to form stable intermolecular dimers or polymeric hydrogen-bonded networks.

The Result: When you attempt to dissolve this compound in solvents like Dichloromethane (DCM), the lipophilic Boc group readily solvates, but the hydrogen-bonded acid dimers do not. This conflicting solvation energy results in persistent cloudy suspensions or thick, unusable gels.

Quantitative Solubility & Solvent Compatibility Data

To predict the behavior of this compound, refer to the thermodynamic and dielectric properties of common solvent systems below.

Solvent SystemDielectric Constant (ε)H-Bond DisruptionExpected Solubility LimitRecommended Application
Hexanes 1.9None< 1 mg/mLAnti-solvent for precipitation / washing.
Dichloromethane (DCM) 8.9Weak~10-50 mg/mL (Gel risk)Base solvent for coupling; requires modifier.
Ethyl Acetate (EtOAc) 6.0Moderate> 100 mg/mL (Hot)Primary "good" solvent for recrystallization.
N,N-Dimethylformamide (DMF) 36.7Strong> 250 mg/mLPrimary solvent for SPPS and stock solutions.
Aqueous Buffer (pH < 5) 80.1Strong< 1 mg/mLAcidic workup; forces compound into organic phase.
Aqueous Buffer (pH > 7.4) ~80.0Strong> 50 mg/mLBiological assays (forms soluble benzoate anion).

Expert FAQs: Troubleshooting Specific Workflows

Q1: Why does my compound form a cloudy gel in Dichloromethane (DCM) during peptide coupling, and how do I fix it? A1: This is a classic manifestation of carboxylic acid dimerization. In low-dielectric solvents like DCM, the benzoic acid moieties hydrogen-bond to one another, creating an insoluble network. Intervention: Introduce a chaotropic or highly polar aprotic co-solvent. Adding just 1–5% (v/v) DMF or Methanol to the DCM acts as a competitive hydrogen-bond acceptor, instantly disrupting the dimers and clarifying the solution .

Q2: During recrystallization, my product crashes out as a viscous oil rather than a crystalline solid. What is the alternative? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solvation energy drops below its melting point before reaching the critical supersaturation needed for a crystal lattice. The bulky Boc group prevents efficient molecular packing. Intervention: Convert the free acid to a Dicyclohexylamine (DCHA) salt. The bulky dicyclohexyl groups of DCHA disrupt the erratic hydrogen bonding of the free acid, enforcing a highly ordered, thermodynamically stable crystal lattice that is easily filtered .

Q3: How do I prepare this compound for aqueous biochemical assays without it precipitating? A3: The free acid is sparingly soluble in water due to the lipophilic Boc group. Intervention: Exploit the ionizable carboxylic acid. Pre-dissolve the compound in a minimal volume of DMSO (a universal solvent for Boc-amino acids). Then, dilute this stock into an aqueous buffer adjusted to pH 7.4 or higher (e.g., using dilute ammonia or PBS). At this pH, the benzoic acid is fully deprotonated into the highly water-soluble benzoate anion .

Self-Validating Experimental Protocols

Protocol A: Solubilization via H-Bond Disruption in Organic Solvents

Use this protocol when preparing the compound for Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling where DCM is the preferred bulk solvent.

  • Initial Solvation: Weigh the amorphous solid into a dry reaction vial. Add the calculated volume of anhydrous DCM to achieve your target concentration (e.g., 0.2 M).

  • Observation (Validation Step 1): Stir for 5 minutes. If the solution remains persistently cloudy or forms a translucent gel, hydrogen-bonded dimers are present. Do not proceed to coupling, as the reactive sites are sterically occluded.

  • Disruption: Dropwise, add anhydrous DMF (up to 5% of the total volume) while stirring vigorously.

  • Confirmation (Validation Step 2): The solution must transition to completely transparent within 60 seconds. This visual clarity validates that the dimers have been disrupted into reactive monomers, and the solution is now safe for the addition of coupling reagents (e.g., EDC, HATU).

Protocol B: Purification via Dicyclohexylamine (DCHA) Salt Formation

Use this protocol when the crude product is an impure, viscous oil that refuses to crystallize.

  • Dissolution: Dissolve the crude, oily (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in a minimal volume of diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise while stirring at room temperature.

  • Crystallization (Validation Step 1): A white precipitate should begin forming within 10–30 minutes. If precipitation is slow, scratch the inside of the flask with a glass rod to induce nucleation. Collect the stable DCHA salt via vacuum filtration and wash with cold hexanes .

  • Free-Basing (Recovery): To recover the free acid for downstream synthesis, suspend the purified DCHA salt in ethyl acetate. Add ice-cold 10% H3​PO4​ or 5% citric acid until the aqueous layer reaches pH 3.

  • Phase Confirmation (Validation Step 2): Shake vigorously. The solid must completely dissolve. The aqueous layer now contains the water-soluble DCHA⋅H+ salt, while the organic layer contains your purified Boc-protected free acid. If the organic layer remains cloudy, unreacted DCHA is still present; add another 0.1 eq of acid until the organic layer clarifies .

Troubleshooting Workflow Visualization

Workflow Start Crude (R)-3-(1-Boc-amino-ethyl) -benzoic acid State Physical State? Start->State Oil Viscous Oil State->Oil Impure Solid Amorphous Solid State->Solid Semi-pure DCHA Protocol B: Form DCHA Salt Oil->DCHA SolCheck Soluble in DCM? Solid->SolCheck Cryst Recrystallize (EtOAc / Hexanes) DCHA->Cryst Free-base YesSol Proceed to SPPS SolCheck->YesSol Clear NoSol Gel / Suspension SolCheck->NoSol H-Bonding Mod Protocol A: Add 1-5% DMF NoSol->Mod Mod->YesSol Disrupted

Caption: Decision-making workflow for troubleshooting solubility of Boc-protected benzoic acid derivatives.

References

  • Thieme Connect. "Product Class 11: Peptides - Solid-Phase Peptide Synthesis." Science of Synthesis. Available at:[Link]

Minimizing side reactions of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals incorporating (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid into synthetic peptide sequences.

Unlike standard aliphatic amino acids, this building block presents a unique mechanistic profile: it features an aromatic carboxylic acid for coupling and a benzylic chiral center protected by a tert-Butoxycarbonyl (Boc) group. This structural divergence drastically alters its reactivity, requiring specialized troubleshooting to prevent incomplete couplings, irreversible capping, and deprotection-induced side reactions.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I observing incomplete coupling and N-terminal capping when using HATU?

The Causality: Aromatic carboxylic acids exhibit significantly slower activation kinetics than aliphatic amino acids because the partial positive charge of the carbonyl carbon is delocalized into the adjacent benzene ring[1]. When using highly reactive uronium-based coupling reagents like HATU or HBTU, the activation of the benzoic acid moiety is sluggish. If an excess of HATU is present, the unreacted coupling reagent will rapidly react with the free N-terminal amine of your resin-bound peptide. This forms a stable, dead-end tetramethylguanidinium moiety, permanently terminating peptide chain elongation[2][3].

The Solution:

  • Change the Reagent: Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide/additive system (e.g., DIC/Oxyma), which do not cause guanidinylation[2][3].

  • Pre-activation: If you must use HATU, pre-activate the amino acid with a stoichiometric exactness (0.95 eq HATU relative to the amino acid) for 3–5 minutes before adding it to the resin.

Q2: Is there a high risk of racemization at the (R)-chiral center during coupling?

The Causality: No. In standard peptide synthesis, racemization occurs via the abstraction of the α -proton of the activated carboxylic acid, leading to the formation of a 5(4H)-oxazolone intermediate[4]. However, in (R)-3-(1-Boc-aminoethyl)-benzoic acid, the carboxylic acid is attached directly to the aromatic ring—there is no α -proton. The (R)-chiral center is located at the benzylic position (the 1-aminoethyl group), which is sterically isolated and lacks the acidity required for base-catalyzed abstraction[3]. Therefore, stereochemical integrity is inherently preserved during the coupling step.

Q3: During global TFA cleavage, my LC-MS shows +56 Da adducts on Tryptophan and Tyrosine. How do I prevent this?

The Causality: The removal of the Boc protecting group from the benzylic amine requires strong acid (e.g., Trifluoroacetic acid, TFA). This process generates a highly reactive tert-butyl carbocation[5]. Without adequate thermodynamic sinks (scavengers) in the cleavage cocktail, these carbocations will electrophilically attack electron-rich nucleophilic side chains, particularly Tryptophan, Tyrosine, Methionine, and Cysteine, resulting in +56 Da (tert-butylation) side products[4][5].

The Solution: Implement a highly scavenged cleavage cocktail (such as Reagent K or Reagent B) containing Triisopropylsilane (TIPS) and 1,2-Ethanedithiol (EDT) to irreversibly trap the carbocations before they can alkylate the peptide.

Q4: Will the strong acidic conditions of TFA cleave the benzylic C-N bond?

The Causality: Generally, highly electron-rich benzylic amines (like the 2,4-dimethoxybenzyl group used in backbone protection) are designed to be cleaved by TFA via the formation of a stable benzylic carbocation[6]. However, for this specific molecule, the carboxylic acid (or resulting amide) at the meta position is strongly electron-withdrawing. This electrostatic pull severely destabilizes any potential benzylic carbocation, making the benzylic C-N bond exceptionally stable in 95% TFA. You can safely perform standard 2-hour TFA cleavages without losing the ethylamine moiety.

Part 2: Pathway Visualizations

Pathway A Aromatic Carboxylic Acid (Slow Activation) F Active Ester Formation A->F Activated by HATU B Uronium Reagent (HATU) Excess Added B->A C Unreacted HATU in Solution B->C If excess used D Free N-terminal Amine on Resin C->D Competes with active ester E Guanidinylation (Dead-end) D->E Irreversible capping G Successful Peptide Bond D->G Aminolysis (Desired) F->D

Mechanism of HATU-induced guanidinylation vs. successful coupling.

Deprotection A Boc-Protected Benzylic Amine B TFA Cleavage A->B C tert-Butyl Cation B->C Generates reactive species D Nucleophilic Residues (Trp, Tyr, Met) C->D No scavengers F Scavengers (TIPS/EDT) C->F Scavengers present E Alkylated Side Products D->E Undesired alkylation G Trapped Cation + Clean Peptide F->G Safe neutralization

Boc deprotection pathway and the critical role of carbocation scavengers.

Part 3: Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Aromatic Carboxylic Acids

Coupling ReagentActivation KineticsRisk of N-terminal GuanidinylationRecommended Use Case
DIC / Oxyma ModerateNone Optimal. Highly recommended for slow couplings without capping risks.
PyBOP / NMM ModerateNone Excellent alternative for sterically hindered amines.
HATU / DIPEA FastHigh (if in excess)Only use with strict pre-activation (0.95 eq HATU). Avoid excess.
DCC / HOBt SlowNone Solution-phase synthesis only (generates insoluble urea).

Table 2: Cleavage Cocktail Optimization for tert-Butyl Cation Scavenging

Cocktail NameComposition (v/v)Scavenging TargetEfficacy for Trp/Met Protection
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5/5/5/5/2.5)General cations, oxidationExcellent
Reagent B TFA / Phenol / Water / TIPS (88/5/5/2)tert-Butyl cationsVery Good
Standard TFA / Water / TIPS (95/2.5/2.5)Mild scavengingModerate (May fail for Trp-rich sequences)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Coupling of (R)-3-(1-Boc-aminoethyl)-benzoic acid

This protocol utilizes DIC/Oxyma to prevent guanidinylation while driving the slow aromatic coupling to completion.

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in Dimethylformamide (DMF) for 20 minutes.

  • Reagent Formulation: In a clean vial, dissolve 3.0 equivalents of (R)-3-(1-Boc-aminoethyl)-benzoic acid and 3.0 equivalents of Oxyma Pure in minimal anhydrous DMF.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 5 minutes at room temperature to allow the formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 3 hours (extended time compensates for aromatic resonance stabilization).

  • Validation Checkpoint (Kaiser/Ninhydrin Test):

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a standard Ninhydrin test.

    • Self-Validation: If the beads are colorless, coupling is complete. If the beads are blue/purple, do not proceed. Perform a second coupling using 2.0 equivalents of the same reagents for 1 hour.

Protocol B: Global Deprotection and Carbocation Scavenging

This protocol ensures the complete removal of the Boc group while protecting sensitive residues from tert-butyl alkylation.

  • Resin Washing: Wash the fully synthesized resin with DCM (5x) to remove all traces of DMF, which can react with TFA to form formylating species.

  • Cocktail Preparation: Prepare Reagent B (88% TFA, 5% Phenol, 5% Water, 2% TIPS) fresh under a fume hood.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for exactly 2 hours. Do not heat, as elevated temperatures may risk benzylic C-N cleavage.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet with cold ether (3x).

  • Validation Checkpoint (LC-MS):

    • Dissolve a small fraction of the dried pellet in 50% Acetonitrile/Water.

    • Self-Validation: Analyze via LC-MS. Confirm the target mass. Scan for +56 Da peaks. If +56 Da peaks are present, the scavenging was insufficient; future syntheses must utilize Reagent K (incorporating EDT).

Part 5: Comprehensive References

  • Side reactions in peptide synthesis: An overview Source: Bibliomed URL:[Link]

  • A Simple Synthetic Protocol for the Protection of Amides, Lactams, Ureas, and Carbamates (Benzylic Amine Stability) Source: ResearchGate / ACS URL:[Link]

Sources

Technical Support Center: Optimizing Crystallization of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex crystallization landscape of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid .

This chiral, Boc-protected amino acid derivative presents a unique triad of crystallization challenges: the steric bulk and lipophilicity of the Boc group, the hydrogen-bonding propensity of the benzoic acid moiety, and the thermal/acidic lability of the protecting group. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-yield, polymorphically pure, and scalable crystallization.

Troubleshooting Guide & FAQs

Q1: My product consistently "oils out" (forms an emulsion) instead of crystallizing during cooling. How can I force nucleation? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Typically, during cooling or antisolvent crystallization of highly lipophilic molecules, two coexisting liquid phases (a solute-rich oil and a solute-lean solvent) form before crystals can nucleate[1]. The bulky Boc group kinetically hinders the rapid integration of solute molecules into a rigid crystal lattice. When supersaturation is generated too rapidly, the system minimizes free energy by separating into an emulsion rather than nucleating.

  • The Fix: You must bypass the LLPS metastable zone. Do not rely on deep cooling. Instead, use a combined cooling and anti-solvent crystallization (CCAC) approach[2]. Maintain a moderate temperature, add just enough anti-solvent to enter the metastable zone without crossing the spinodal boundary, and introduce seed crystals to consume the supersaturation thermodynamically.

Q2: I am observing degradation and lower yields when dissolving the crude material at elevated temperatures. What is happening? A2: The tert-butoxycarbonyl (Boc) protecting group is thermally labile and highly sensitive to acidic environments. While generally stable under neutral conditions, the presence of the molecule's own carboxylic acid moiety creates a mildly acidic microenvironment. Heating this system above 50°C triggers autocatalytic Boc deprotection, releasing isobutylene and carbon dioxide.

  • The Fix: Limit dissolution temperatures to ≤ 45°C. If dissolution kinetics are slow, increase the volume of your "good" solvent rather than raising the temperature.

Q3: How does solvent selection affect the polymorphic form and filterability of this compound? A3: Benzoic acid derivatives naturally form strong intermolecular hydrogen-bonded dimers. In non-polar solvents (e.g., toluene, heptane), these dimers dictate a 1D growth mechanism, resulting in fine, needle-like crystals that trap solvent and filter poorly[3].

  • The Fix: Use a hydrogen-bond accepting solvent (like ethyl acetate or acetone) as your primary solvent. These solvents compete for the carboxylic acid protons, disrupting the dimers and promoting 3D (prismatic) crystal growth, which significantly improves bulk flow and filtration kinetics.

Solvent System Optimization Matrix

To optimize the crystal habit and bypass LLPS, the choice of the solvent/anti-solvent pair is critical. Below is a quantitative summary of field-tested solvent systems for this molecule.

Solvent System (Good / Anti-solvent)Ratio (v/v)H-Bond DisruptionLLPS PropensityCrystal HabitTypical Yield
Ethyl Acetate / Heptane 1:4High (EtOAc is acceptor)Low (if seeded)Prismatic> 85%
Acetone / Water 1:2HighHigh (Oils out readily)Spherical Agglomerates~ 75%
Toluene / Hexane 1:3Low (Dimers persist)ModerateFine Needles (Poor flow)~ 80%
THF / MTBE 1:5HighLowPlates~ 82%

Self-Validating Experimental Protocols

Every robust crystallization process must be a self-validating system. The following protocols include built-in validation checks to ensure the thermodynamic state of your system is exactly where it needs to be.

Protocol A: Seeded Hybrid Cooling-Antisolvent Crystallization (Target Workflow)

This protocol utilizes Ethyl Acetate (EtOAc) and Heptane to bypass LLPS and yield highly pure prismatic crystals.

  • Dissolution: Dissolve 10.0 g of crude (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in 30 mL of EtOAc at 40°C.

    • Validation Check: The solution must be completely transparent. If turbidity persists, filter through a 0.45 µm PTFE membrane. Particulates will act as heterogeneous nucleation sites, leading to uncontrolled precipitation.

  • Thermal Equilibration: Cool the clear solution to 25°C at a controlled rate of 0.5°C/min.

  • Metastable Zone Entry: Slowly add 20 mL of Heptane dropwise over 30 minutes via an addition funnel or syringe pump.

  • Seeding: Add 0.1 g (1.0 wt%) of pure, milled crystalline seeds of the desired polymorph.

    • Validation Check: Pause agitation briefly after 15 minutes. The seed crystals must remain visible and suspended. If they dissolve, the system is undersaturated (add more Heptane). If the solution instantly turns milky, you have crossed into the labile zone (start over).

  • Desupersaturation (Growth): Continuously add an additional 100 mL of Heptane over 4 hours. The slow addition rate allows the seeds to consume the supersaturation, pulling the concentration below the LLPS boundary.

  • Isolation: Cool the resulting slurry to 5°C at 0.2°C/min, hold for 2 hours, and filter under vacuum. Wash the cake with 20 mL of cold Heptane and dry under vacuum at 35°C to constant weight.

Protocol B: Recovery from an "Oiled-Out" State

If your system has already phase-separated into an emulsion, use this thermodynamic recovery method[4].

  • Phase Reversal: Add a 10% volume equivalent of the "good" solvent (EtOAc) to the emulsion and warm gently to 35°C until the system reverts to a single, clear homogeneous phase.

  • Isothermal Seeding: Cool to 25°C. Do not add more anti-solvent. Instead, add 2.0 wt% seeds directly to the clear solution.

  • Ripening: Hold the temperature constant with gentle agitation for 12 hours. The seeds will slowly nucleate the solute directly from the single liquid phase, permanently preventing oiling out during subsequent anti-solvent additions.

Process Visualizations

Understanding the thermodynamic pathways and operational workflows is critical for process scale-up. The diagrams below map the logical relationships governing this crystallization.

PhaseMap A Homogeneous Solution (High Solute Concentration) B Metastable Zone (Supersaturated) A->B Cooling / Anti-solvent C Liquid-Liquid Phase Separation (LLPS / 'Oiling Out') B->C Rapid Cooling / High Supersaturation D Controlled Crystal Growth (Target Pathway) B->D Seeding (Bypasses LLPS) C->D Slow Ripening (Rare) E Amorphous Solid / Gum (Undesired Pathway) C->E Kinetic Trapping

Caption: Thermodynamic phase pathways illustrating the avoidance of Liquid-Liquid Phase Separation.

Workflow N1 1. Dissolution EtOAc at 40°C N2 2. Clarification 0.45 µm Filtration N1->N2 N3 3. Supersaturation Cool to 25°C N2->N3 N4 4. Seeding 1 wt% pure crystals N3->N4 N5 5. Desupersaturation Slow Heptane addition N4->N5 N6 6. Isolation Vacuum Dry (35°C) N5->N6

Caption: Step-by-step workflow for the seeded hybrid cooling-antisolvent crystallization protocol.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • A method to crystallize substances that oil out Source: Journal of Pharmaceutical Sciences (via ResearchGate) URL:[Link]

Sources

Validation & Comparative

Comparative Guide to Validating Chiral HPLC Methods for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid. As the pharmaceutical industry places increasing emphasis on the stereospecificity of drug molecules, robust and reliable analytical methods for enantiomeric separation are paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, data-driven comparisons to guide your method validation strategy.

The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of scientifically sound and reliable data suitable for regulatory submissions.[3][4]

The Criticality of Chiral Separation and Method Validation

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drug substances. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs.[1]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][5] For a chiral HPLC method, this means proving that the method can accurately and consistently quantify the desired enantiomer ((R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid) and separate it from its undesired (S)-enantiomer.

Strategic Selection of the Chiral Stationary Phase (CSP)

The cornerstone of a successful chiral separation is the choice of the chiral stationary phase (CSP). For an acidic compound like (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, which possesses a carboxylic acid group, several types of CSPs are viable. This guide will compare two commonly employed and effective CSPs: a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP.

  • Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable CSPs known for their excellent enantiorecognition capabilities for a wide range of compounds.[6][7] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[6][8]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin or Vancomycin-based): These CSPs are particularly effective for separating molecules containing ionizable groups, such as carboxylic acids and amines.[9][10] The primary interaction is ionic, supplemented by hydrogen bonding and hydrophobic interactions, offering a unique and often complementary selectivity to polysaccharide-based phases.[9]

Comparative Screening of Chiral Columns

A preliminary screening is essential to identify the most suitable column and mobile phase conditions. A typical screening protocol would involve testing the racemate of 3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid on different chiral columns with a variety of mobile phases (both normal-phase and reversed-phase).

Table 1: Illustrative Chiral Column Screening Data

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
CSP A: Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)8.510.2> 2.0
CSP B: Teicoplanin-based Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)12.114.5> 2.5

Based on the hypothetical screening data above, both CSPs provide adequate separation. For the purpose of this guide, we will proceed with the validation of a method using CSP B (Teicoplanin-based) due to the slightly better resolution observed in the initial screen.

The Validation Workflow: A Systematic Approach

A robust validation protocol is a self-validating system, where each parameter systematically builds confidence in the method's performance. The following workflow, based on ICH Q2(R1) guidelines, will be followed.[4][5]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD Method Development Opt Optimization MD->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST

Caption: A typical workflow for HPLC method validation.

Experimental Protocol: HPLC Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: CSP B: Teicoplanin-based Chiral Column (e.g., Astec® CHIROBIOTIC® T)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Validation Parameters: A Deep Dive with Supporting Data

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the matrix.[3] For a chiral method, this primarily means demonstrating the resolution of the two enantiomers from each other and from any potential achiral impurities.

Experimental Protocol:

  • Inject a solution of the (R)-enantiomer.

  • Inject a solution of the (S)-enantiomer (if available) or the racemate.

  • Inject a placebo (matrix without the analyte).

  • Spike the (R)-enantiomer with the (S)-enantiomer and any known related substances.

Acceptance Criteria:

  • The (R)-enantiomer peak should be well-resolved from the (S)-enantiomer peak (Resolution > 2.0).

  • No interfering peaks should be observed at the retention time of the (R)-enantiomer in the placebo injection.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the (R)-enantiomer over the range of 50% to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 2: Linearity Data for (R)-enantiomer

Concentration (µg/mL)Mean Peak Area (n=3)
50251,000
75376,500
100502,000
125627,500
150753,000

Linearity Results:

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 5015x + 500

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.[4][5]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the (R)-enantiomer into a placebo.[3]

  • Prepare a minimum of three replicate samples for each concentration level.[3]

  • Analyze the samples and calculate the percent recovery.

Table 3: Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=3)% Recovery
8079.599.4%
100100.2100.2%
120119.399.4%

Acceptance Criteria:

  • The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0%.[3]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the (R)-enantiomer at 100% of the target concentration.[5]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Table 4: Precision Data

Precision LevelMean Peak Area (n=6)Standard DeviationRelative Standard Deviation (RSD)
Repeatability 502,5002,5120.5%
Intermediate Precision 501,8003,0110.6%

Acceptance Criteria:

  • The RSD should be sufficiently low, typically ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

These are particularly important for quantifying the undesired (S)-enantiomer as an impurity.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.

  • LOQ is typically determined at a S/N ratio of 10:1.

Table 5: LOD and LOQ Data for (S)-enantiomer

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.05~3:1
LOQ 0.15~10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.[12][13]

Experimental Protocol: Intentionally vary critical method parameters one at a time and assess the impact on the results.[14] Typical parameters to vary for an HPLC method include:

  • Flow rate (± 0.1 mL/min)[14]

  • Column temperature (± 2°C)[14]

  • Mobile phase pH (± 0.2 units) or organic modifier percentage (± 2%)[14][15]

Robustness_Factors Robustness Robustness Testing FlowRate Flow Rate (± 0.1 mL/min) Robustness->FlowRate Temp Temperature (± 2°C) Robustness->Temp MobilePhase Mobile Phase Composition (±2%) Robustness->MobilePhase

Caption: Key parameters for robustness testing in HPLC.

Table 6: Robustness Study Results

Parameter VariedResolution (Rs)Tailing Factor%RSD of (R)-enantiomer Peak Area
Nominal 2.61.1-
Flow Rate +0.1 mL/min 2.51.10.8%
Flow Rate -0.1 mL/min 2.71.20.9%
Temperature +2°C 2.51.10.6%
Temperature -2°C 2.61.10.7%
Methanol % +2% 2.41.21.1%
Methanol % -2% 2.81.11.0%

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

  • The %RSD of the results should remain within acceptable limits, often less than 2%.[14]

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

System Suitability Protocol: Prior to each validation run, and before analyzing any samples, inject a system suitability standard (a solution of the racemate).

Table 7: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Conclusion

This guide has outlined a comprehensive and systematic approach to the validation of a chiral HPLC method for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, in accordance with ICH guidelines. By carefully selecting a suitable chiral stationary phase and rigorously evaluating all key validation parameters—specificity, linearity, range, accuracy, precision, LOD/LOQ, and robustness—a reliable and scientifically sound analytical method can be established. The provided experimental protocols and illustrative data serve as a practical template for researchers in the pharmaceutical industry. A thoroughly validated chiral HPLC method is not merely a regulatory requirement; it is a fundamental component of ensuring the quality, safety, and efficacy of chiral drug products.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC . LCGC International. Available at: [Link]

  • Robustness Tests . LCGC International. Available at: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. Available at: [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature . Pharma Validation. Available at: [Link]

  • A ruggedness test model and its application for HPLC method validation . ResearchGate. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS . UNCW Institutional Repository. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . PMC. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances . LCGC North America. Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . PMC. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . SciSpace. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available at: [Link]

  • Chiral HPLC Separations . Phenomenex. Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 . ICH. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.ai. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer . PMC. Available at: [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids . Regis Technologies. Available at: [Link]

  • Rapid Method Scouting of Chiral Compounds . Shimadzu. Available at: [Link]

Sources

Expert Comparison Guide: Coupling Reagents for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal coupling reagent for amide bond formation requires looking beyond generalized protocols and analyzing the specific stereoelectronic landscape of your substrate. This guide provides an in-depth, objective comparison of coupling strategies for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0)[1].

Structural Paradigm & Mechanistic Strategy

Before selecting a reagent, we must deconstruct the molecule:

  • The Carboxylic Acid: It is directly attached to an aromatic ring (a benzoic acid derivative).

  • The Chiral Center: The (R)-configured stereocenter is located at the benzylic position (1-ethyl), holding the acid-sensitive Boc-protected amine.

Expert Insight on Epimerization: In standard peptide synthesis, expensive additives (like HOAt or HOBt) are mandatory to prevent racemization via oxazolone formation at the α -carbon[2]. However, because our target molecule is a benzoic acid, it lacks an α -proton. The chiral center is physically isolated from the reacting carboxylate by the rigid phenyl ring. Therefore, epimerization during activation is structurally impossible [2].

This completely shifts our reagent selection paradigm. We do not need to optimize for stereochemical preservation; instead, we must optimize for reaction kinetics with hindered amines, atom economy, scalability, and the preservation of the acid-sensitive Boc group [3].

Mechanism Acid Benzoic Acid Derivative Active Active Ester / Mixed Anhydride Acid->Active Base + Reagent Reagent Coupling Reagent (e.g., HATU, T3P) Reagent->Active Product Amide Product Active->Product Aminolysis Waste Water-Soluble Byproducts Active->Waste Leaving Group Amine Amine Nucleophile Amine->Product

Mechanistic pathway of carboxylic acid activation and amide bond formation.

Comparative Analysis of Coupling Reagents

We evaluate three industry-standard coupling systems for this substrate: EDC·HCl / HOBt , HATU / DIPEA , and T3P / DIPEA .

A. EDC·HCl / HOBt (The Reliable Standard)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt) is a classic choice for benzoic acid derivatives[4].

  • Mechanism: EDC forms an O-acylisourea intermediate, which HOBt rapidly traps to form an active OBt ester, preventing the formation of an unreactive N-acylurea byproduct[2].

  • Pros: Both EDC and its urea byproduct are water-soluble, allowing for a relatively straightforward aqueous workup[5].

  • Cons: Reaction kinetics are moderate. It can struggle with highly sterically hindered amines.

B. HATU / DIPEA (The Discovery Champion)

HATU is a uronium/aminium salt that generates a highly reactive HOAt ester[5].

  • Mechanism: The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, accelerating the nucleophilic attack of the amine.

  • Pros: Unmatched reaction speed. It is the reagent of choice for highly hindered or deactivated amines (e.g., anilines)[5].

  • Cons: High cost makes it unsuitable for scale-up. If the amine is added too slowly or HATU is used in excess, HATU can react directly with the amine to form a dead-end guanidinium byproduct[5],.

C. T3P (Propylphosphonic Anhydride) (The Process Workhorse)

T3P is increasingly dominating process chemistry and large-scale synthesis[6].

  • Mechanism: T3P reacts with the carboxylate to form a highly electrophilic mixed anhydride[3].

  • Pros: Exceptional safety profile (low toxicity), high yields, and zero risk of guanidinylation. Crucially, all T3P byproducts are strictly water-soluble phosphates, making purification a simple phase separation[5].

  • Cons: Requires careful dropwise addition to control the exotherm during activation.

Quantitative Performance Metrics
MetricEDC·HCl / HOBtHATU / DIPEAT3P / DIPEA
Activation Intermediate OBt Active EsterOAt Active EsterMixed Anhydride
Reaction Rate Moderate (4–12 h)Very Fast (< 2 h)Fast (2–4 h)
Cost at Scale LowVery HighModerate
Byproduct Removal Aqueous wash (Moderate)Chromatography often neededAqueous wash (Very Easy)
Primary Risk Factor N-acylurea formationGuanidinylation of amineExotherm upon addition

Self-Validating Experimental Protocols

Below are two optimized, self-validating workflows. The T3P protocol is recommended for scale-up and high-purity requirements, while the HATU protocol is recommended for discovery-scale synthesis with unreactive amines.

Protocol A: T3P-Mediated Coupling (Scale-Up Optimized)

This protocol is engineered to maximize atom economy while protecting the acid-sensitive Boc group on the benzylic amine.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under N2​ , dissolve (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.5 M.

  • Base Addition: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is sterically hindered and non-nucleophilic, preventing side reactions while acting as an acid scavenger for the phosphate byproducts generated later[5].

  • Activation: Add T3P (50% wt. solution in EtOAc, 1.5 eq) dropwise over 15 minutes.

    • Causality: T3P activation is exothermic. Dropwise addition at 0 °C prevents thermal degradation of the mixed anhydride intermediate[3].

  • Reaction: Remove the ice bath and stir at room temperature. Monitor the disappearance of the benzoic acid via LC-MS (typically complete in 2–4 hours).

  • Targeted Workup (Self-Validation):

    • Wash the organic layer with 5% aqueous citric acid (2x). Causality: Unlike 1M HCl, 5% citric acid is a mild acid that effectively protonates and removes unreacted amine and DIPEA without cleaving the acid-sensitive Boc group.

    • Wash with saturated aqueous NaHCO3​ (2x). Causality: This removes any unreacted benzoic acid and completely dissolves the T3P phosphate byproducts into the aqueous phase[5].

    • Wash with brine, dry over Na2​SO4​ , and concentrate. The product is typically >95% pure by NMR without column chromatography.

Workflow A 1. Substrate Dissolution Acid + Amine in EtOAc B 2. Base Addition DIPEA (3.0 eq) at 0°C A->B C 3. T3P Activation Dropwise addition (1.5 eq) B->C D 4. Aminolysis Stir at RT (Monitor by LC-MS) C->D E 5. Targeted Workup 5% Citric Acid -> NaHCO3 D->E

Step-by-step T3P coupling workflow emphasizing Boc-safe workup.

Protocol B: HATU-Mediated Coupling (Discovery Optimized)

Use this protocol if the target amine is highly sterically hindered or electronically deactivated (e.g., an aniline derivative).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

    • Causality: Pre-activation ensures the complete formation of the highly electrophilic OAt active ester before the amine is introduced.

  • Amine Addition: Add the target amine (1.1 eq) to the reaction mixture.

    • Causality: Adding the amine after pre-activation drastically reduces the probability of the amine reacting with unconsumed HATU, which would form an irreversible guanidinium byproduct[5],.

  • Reaction: Stir at room temperature for 1–2 hours. Validate completion via TLC or LC-MS.

  • Workup: Dilute heavily with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x).

    • Causality: DMF is notoriously difficult to remove; washing with 5% LiCl alters the partition coefficient, pulling DMF efficiently into the aqueous phase. Follow with 5% citric acid and NaHCO3​ washes as described in Protocol A.

References

  • [1] Lead-Sciences. (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid Product Specifications. Available at:[Link]

  • [6] SciSpace. A green chemistry perspective on catalytic amide bond formation. Available at:[Link]

  • [3] ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • [4] PMC - NIH. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. Available at:[Link]

  • [2] PMC - NIH. Epimerisation in Peptide Synthesis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the starting materials' purity is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. For chiral building blocks like (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, a seemingly simple molecule, lies a complex analytical challenge. Its structure contains a crucial stereocenter, a labile protecting group, and multiple functional moieties that necessitate a multi-faceted validation strategy.

This guide provides an in-depth comparison of spectroscopic techniques for the comprehensive purity assessment of this compound. We will move beyond standard protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our approach is built on establishing a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy purity profile.

The Analytical Mandate: Defining "Purity"

Before deploying any instrument, we must define what "purity" means for this specific molecule. A comprehensive assessment must address three distinct domains:

  • Chemical Purity: This refers to the absence of process-related impurities, such as unreacted starting materials (e.g., 3-acetylbenzoic acid, (R)-alpha-methylbenzylamine), reagents, or by-products from the synthetic route.

  • Stereochemical (Enantiomeric) Purity: As the molecule is the (R)-enantiomer, the presence of its mirror image, the (S)-enantiomer, is a critical impurity.[1][2] The control of stereochemistry is paramount in drug development, as different enantiomers can have drastically different pharmacological or toxicological profiles.[3]

  • Residual Impurities: This category includes contaminants from the workup and purification process, most commonly residual solvents and water content.

An effective validation strategy must be designed to selectively and sensitively probe for impurities in all three categories.

A Comparative Guide to Spectroscopic Methodologies

No single technique can provide a complete picture of purity. The strength of a validation package lies in the intelligent application of orthogonal methods, where the limitations of one technique are covered by the strengths of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural confirmation. Its power lies in providing an unambiguous map of the molecule's proton and carbon framework, making it the most definitive method for identity confirmation.[4]

Expertise & Causality: For (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid, ¹H NMR is the first and most crucial test. The successful installation of the tert-butyloxycarbonyl (Boc) protecting group is unequivocally confirmed by the appearance of a large singlet integrating to nine protons around 1.4-1.5 ppm.[4][5] The disappearance of the starting amine proton and shifts in adjacent proton signals provide clear evidence of reaction completion.

Furthermore, Quantitative NMR (qNMR) can be employed for an absolute purity assessment (assay) by integrating the compound's signals against a certified internal standard of known purity.[6] This provides a mass/mass purity value that is independent of the compound's own chromophore, a distinct advantage over HPLC-UV.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and a similar mass of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with both acidic and amide protons).

  • Homogenization: Vortex the sample to ensure a homogeneous solution and transfer it to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest to ensure accurate integration for quantitative analysis.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the spectrum to the residual solvent peak. Integrate the characteristic signals of the analyte against the known signal of the internal standard to calculate purity.

Proton Assignment Expected Chemical Shift (ppm, DMSO-d₆) Multiplicity Integration
Boc (t-Butyl)~1.40singlet9H
-CH₃ (ethyl)~1.35doublet3H
-CH- (ethyl)~4.70multiplet1H
Aromatic Protons7.50 - 8.10multiplet4H
-NH- (amide)~7.30doublet1H
-COOH (acid)~13.0broad singlet1H

Table 1: Predicted ¹H NMR chemical shifts for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in DMSO-d₆. Actual shifts may vary.

Trustworthiness: While powerful for structure and assay, standard ¹H NMR cannot distinguish between enantiomers and may fail to detect impurities that co-elute or have overlapping signals unless they possess unique, observable protons.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is unparalleled in its ability to separate a target compound from its impurities, making it the primary tool for determining both chemical and enantiomeric purity.[7]

Expertise & Causality: A two-pronged HPLC strategy is required:

  • Reverse-Phase (RP) HPLC for Chemical Purity: This method separates compounds based on hydrophobicity. A C18 column is typically used to separate the target compound from more polar impurities (like the de-protected amine-acid) and less polar synthesis by-products. The benzoic acid moiety provides a strong UV chromophore for sensitive detection.

  • Chiral HPLC for Enantiomeric Purity: This is the most critical test for this compound. The direct method, using a Chiral Stationary Phase (CSP), is strongly preferred over indirect methods (derivatization) as it reduces sample handling and avoids potential racemization during derivatization.[7] Polysaccharide-based CSPs are highly effective at resolving the enantiomers of N-protected amino acids and their derivatives.[3][8] The choice of mobile phase (normal vs. polar organic) and additives is crucial for achieving optimal resolution.

Experimental Protocol: Chiral HPLC

  • System: HPLC with UV detector (e.g., PDA or VWD set at ~230 nm).

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase: An isocratic mixture of hexane/isopropanol or a polar organic mobile phase, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers: e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.

Method Stationary Phase Mobile Phase Typical Retention Time (R-isomer) Typical Retention Time (S-isomer) Resolution (Rs)
RP-HPLCC18, 5 µmAcetonitrile/Water + 0.1% TFA (Gradient)12.5 min12.5 min0.0
Chiral HPLCImmobilized Polysaccharide CSPHexane/Ethanol + 0.1% TFA (Isocratic)15.2 min18.1 min> 2.0

Table 2: Illustrative comparison of HPLC methods for purity analysis. Retention times and resolution are hypothetical and depend heavily on exact conditions.

Mass Spectrometry (MS): The Molecular Weight Arbiter

Mass spectrometry provides definitive confirmation of the molecular weight of the analyte and any impurities. When coupled with HPLC (LC-MS), it is a formidable tool for impurity identification.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. In positive ion mode, the expected protonated molecule [M+H]⁺ will be observed. A key diagnostic feature of Boc-protected amines in MS is their inherent instability, often leading to a facile in-source fragmentation.[9] This typically involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10][11] Observing these characteristic losses can increase confidence in the identity of the main peak and help characterize Boc-related impurities.

Experimental Protocol: LC-MS

  • LC System: Couple a standard RP-HPLC system to the MS inlet.

  • MS System: An ESI source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50-500.

  • Analysis: Confirm the m/z of the main peak corresponds to the [M+H]⁺ of the target compound (C₁₆H₂₃NO₄, MW = 293.36 g/mol ; [M+H]⁺ = 294.17). Analyze minor peaks to identify potential impurities by their mass.

Ion Formula Expected m/z Comment
[M+H]⁺[C₁₆H₂₄NO₄]⁺294.17Protonated Parent Molecule
[M-C₄H₈+H]⁺[C₁₂H₁₆NO₄]⁺238.11Loss of isobutylene
[M-Boc+H]⁺[C₁₁H₁₆NO₂]⁺194.12Loss of Boc group (de-protected amine)

Table 3: Expected ions for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid in ESI+ Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR provides a quick, qualitative confirmation of the key functional groups present in the molecule. It serves as a rapid identity check.

Expertise & Causality: The spectrum should display characteristic absorption bands for the carboxylic acid (a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹), the carbamate (a C=O stretch around 1690 cm⁻¹), and N-H stretches.[12] While not quantitative or effective for minor impurity detection, a significant deviation from a reference spectrum would immediately flag a sample as suspect.

Integrated Analytical Workflow

The most robust purity validation is achieved by integrating these techniques into a logical workflow. The data from each analysis should be consistent and complementary, building a holistic and defensible purity assessment.

G cluster_0 Primary Validation cluster_1 Purity & Identity Confirmation cluster_2 Final Assessment NMR 1. NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis NMR->Report Confirms Structure HPLC 2. HPLC-UV Analysis RP_HPLC 2a. RP-HPLC (Chemical Purity) HPLC->RP_HPLC Chiral_HPLC 2b. Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC MS 3. Mass Spectrometry (Molecular Weight) RP_HPLC->MS Impurity ID RP_HPLC->Report Chemical Purity >99.5%? Chiral_HPLC->Report Enantiomeric Excess >99.8%? MS->Report Confirms Mass Sample Sample Received Sample->NMR Identity & Assay Sample->HPLC Separation

Caption: Integrated workflow for comprehensive purity validation.

This workflow ensures that the material is first confirmed for identity and structure (NMR), then subjected to high-resolution separation to quantify chemical and stereochemical impurities (HPLC), with any unknown peaks being investigated by mass spectrometry.

Conclusion

The spectroscopic validation of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a clear demonstration of the principle of analytical orthogonality. While ¹H NMR provides the most definitive structural confirmation and a potential route for an absolute assay, it is insensitive to enantiomeric impurities. Conversely, chiral HPLC is the gold standard for determining enantiomeric excess but relies on a chromophore for quantification and provides no structural information on unknown impurities. Mass spectrometry locks in the molecular weight, and FTIR offers a rapid functional group fingerprint.

Only by synthesizing the data from all these techniques can a researcher or quality control professional confidently assign a purity value to this critical chiral building block. This rigorous, multi-faceted approach ensures the quality of the material, mitigates risks in downstream processes, and ultimately contributes to the development of safe and effective pharmaceuticals.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Wolf, C. et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Iris-Biotech GmbH. Analyses of amino acids, Enantiomeric purity.
  • BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.
  • ResearchGate. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
  • BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
  • BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe.
  • PMC. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • Royal Society of Chemistry. (2017). Supporting Information X-Ray Responsive Nanoparticles with Triggered Release of Nitrite, a Precursor of Reactive Nitrogen Species, for Enhanced Cancer Radiosensitization.
  • ResearchGate. IR spectra of benzoic acid in the regions of OH (a) and C=O (b) stretching vibrations.
  • Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Scholars Research Library. (2011). Der Pharma Chemica.
  • NextSDS. 3-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid.
  • BOC Sciences. High-Purity Amino Acid Derivatives for Peptide Synthesis.
  • NIST. Benzoic acid, 3-amino-, ethyl ester. NIST WebBook.
  • SpectraBase. Benzoic acid tert-butyl ester.
  • NextSDS. 3-[(1S)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid.
  • ScienceDirect. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
  • Pharmaffiliates. benzocaine and its Impurities.

Sources

Safety Operating Guide

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

For researchers and drug development professionals, managing functionalized amino acid derivatives requires strict adherence to chemical safety and operational protocols. (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0) is a crucial building block in peptide synthesis and peptidomimetic drug design. This guide provides an authoritative, step-by-step operational and disposal framework to ensure laboratory safety, prevent reagent degradation, and maintain environmental compliance.

Chemical Identity & Hazard Profile

To establish a safe handling baseline, personnel must familiarize themselves with the compound's physical properties and Global Harmonized System (GHS) classifications[1][2].

Property / ClassificationData / Specification
Chemical Name (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid
CAS Number 193150-14-0
Molecular Formula C14H19NO4
Molecular Weight 265.31 g/mol
Storage Conditions 2-8°C, Sealed and Dry
Acute Toxicity Acute Tox. 4 (H302: Oral, H312: Dermal, H332: Inhalation)
Irritation & Sensitization Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), Skin Sens. 1 (H317)
Target Organ Toxicity STOT SE 3 (H335: Respiratory irritation)

Mechanistic Insight (The "Why"): The molecule features a tert-butoxycarbonyl (Boc) protecting group on the amine[3]. Boc groups are intrinsically acid-labile. While stable under basic and neutral conditions, exposure to strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) triggers rapid deprotection[3][4]. This cleavage releases carbon dioxide (CO2) and isobutylene gas. Understanding this causality is critical: accidental mixing with acidic waste streams can cause rapid gas evolution, leading to dangerous pressure buildup and potential container rupture in sealed waste carboys.

Pre-Operational Handling & Workflow

Step 1: Thermal Equilibration Before opening the reagent bottle, remove it from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes[2]. Causality: Opening a cold container introduces atmospheric moisture, which condenses on the powder. This moisture degrades the reagent over time and artificially inflates the mass during weighing, throwing off stoichiometric calculations.

Step 2: Engineering Controls & PPE Due to its Acute Tox. 4 and STOT SE 3 classifications[1][2], always handle the powder inside a certified chemical fume hood. Equip personnel with nitrile gloves (double-gloving recommended for spill cleanup), a lab coat, and chemical splash goggles.

Step 3: Transfer and Weighing Use static-free spatulas and weigh boats. After weighing, immediately flush the primary container with an inert gas (argon or nitrogen) before resealing to displace moisture and oxygen, maximizing shelf life.

Step-by-Step Waste Segregation & Disposal Procedures

Proper disposal must comply with P501 precautionary statements (Dispose of contents/container to an approved waste disposal plant)[2].

Protocol 1: Solid Waste Segregation

  • Collect all unused powder, contaminated weigh boats, spatulas, and empty reagent vials.

  • Place items into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket).

  • Label the container strictly as "Non-Halogenated Organic Solid Waste - Contains Boc-Amino Acid Derivatives."

  • Store in a designated solid waste accumulation area away from strong oxidizers.

Protocol 2: Liquid Waste Segregation (Critical Step) When the compound is dissolved in organic solvents (e.g., DMF, DMSO, or Methanol) during synthesis:

  • Verify the pH of the waste stream. It must be neutral or slightly basic.

  • Transfer the solution into a designated "Non-Halogenated Solvent Waste" carboy.

  • CRITICAL: Never dispose of Boc-protected compounds in the same carboy as acidic waste (e.g., TFA cleavage cocktails)[3][4]. Doing so will generate CO2 and isobutylene gas, pressurizing the carboy and risking an explosion.

Protocol 3: Final Disposal & Incineration

  • Do not pour any aqueous or organic solutions containing this compound down the drain[5].

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the segregated waste to a licensed hazardous waste facility.

  • The facility will perform high-temperature incineration (EPA/RCRA compliant), which safely breaks down the C14H19NO4 framework into carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed by the facility's emission controls).

Spill Mitigation & Decontamination

In the event of an accidental spill:

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment: For dry powder spills, do not dry-sweep, as this aerosolizes the toxic powder (H332 hazard)[2]. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with absorbent pads dampened with a neutral solvent (e.g., water or a mild alcohol).

  • Decontamination: Wipe down the affected fume hood or bench surface with a mild alkaline or neutral detergent solution to ensure all residual sensitizing agents (H317) are removed[1]. Dispose of all cleanup materials as solid hazardous waste.

Mechanistic Workflow Diagram

The following diagram illustrates the logical lifecycle of Boc-protected amino acid derivatives, emphasizing the critical segregation pathway to prevent hazardous gas evolution.

ChemicalLifecycle Storage Storage (2-8°C, Dry) Handling Handling & Weighing (Fume Hood, PPE) Storage->Handling Equilibrate to RT Reaction Reaction / Usage (Avoid Strong Acids) Handling->Reaction Reagent Addition WasteGen Waste Generation (Segregation Required) Reaction->WasteGen Post-Reaction SolidWaste Solid Waste (Vials, PPE, Spills) WasteGen->SolidWaste Solids LiquidWaste Liquid Waste (Solvent Mixtures) WasteGen->LiquidWaste pH Neutral Liquids Incineration Licensed Incineration (EPA/RCRA Compliant) SolidWaste->Incineration P501 Disposal LiquidWaste->Incineration P501 Disposal

Workflow for the safe handling, segregation, and disposal of Boc-protected amino acid derivatives.

References

  • NextSDS Database. "3-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid". NextSDS. URL: [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. "Amino Acid-Protecting Groups". Chemical Reviews, ACS Publications. URL: [Link]

Sources

Personal protective equipment for handling (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS: 193150-14-0)[1] requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, ensuring laboratory safety while maintaining the chemical integrity of sensitive reagents is paramount.

Because this compound is a Boc-protected amino acid derivative, it presents as a fine, electrostatically charged powder. This physical state dictates our entire approach to Personal Protective Equipment (PPE) and operational handling. Below is a comprehensive, causality-driven guide to safely managing this compound from the balance to the reaction flask.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this chemical poses a risk.

  • Physical State Hazards: Like most Boc-amino acids, this compound is a highly micronized powder. Fine powders are easily aerosolized by ambient lab drafts, creating a severe inhalation hazard[2].

  • Sensitization Risk: Isomeric analogs of this compound carry the GHS classification H317: May cause an allergic skin reaction [3]. Repeated dermal exposure to the fine dust can lead to severe immunological sensitization.

  • Solvent-Mediated Penetration: The tert-butoxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the molecule. While the dry powder sits on the skin, dissolving this compound in organic solvents (e.g., DMF, DMSO, or DCM) creates a solution that can rapidly carry the sensitizing agent across the dermal barrier.

Understanding these mechanisms is critical: your PPE must protect against airborne dust during weighing, and against solvent-carrier penetration during reaction setup.

Mandatory Personal Protective Equipment (PPE)

In accordance with OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132)[4], PPE must be selected based on a rigorous hazard assessment.

Data Presentation: PPE Specifications & Causality
PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1 Compliant Safety GogglesPrevents aerosolized micro-dust from dissolving in the ocular mucosa, which can cause severe irritation and systemic absorption.
Hand Protection (Dry) Nitrile Gloves (Min. 0.11 mm thickness)Provides a sufficient barrier against dry powder sensitization (H317)[3].
Hand Protection (Wet) Double-gloving or Solvent-Rated GlovesThe Boc-group increases lipophilicity. If handling the compound in DMF/DMSO, standard nitrile degrades rapidly, allowing the dissolved sensitizer to penetrate the skin.
Body Protection 100% Cotton or Flame-Resistant Lab CoatPrevents electrostatic clinging of the powder to synthetic clothing fibers, which can cause chronic secondary exposure.
Respiratory Fume Hood / Ventilated EnclosurePrimary engineering control. Eliminates the need for an N95 respirator by preventing dust from reaching the operator's breathing zone[2].

Operational Plan: Self-Validating Handling Protocol

This protocol is designed as a "self-validating system." If any step fails the physical check, the operator must halt and correct the environment before proceeding. OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the use of tailored Chemical Hygiene Plans for such operations[5].

Step 1: Environmental Preparation & Airflow Validation

  • Action: Conduct all weighing inside a calibrated fume hood or a ventilated balance enclosure[6].

  • Validation Check: Observe the analytical balance. If the digital readout continuously fluctuates, the fume hood face velocity is too high, creating turbulence that will aerosolize the powder. Lower the sash until the balance stabilizes.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the weighing spatulas and weigh boats with a lint-free wipe lightly dampened with isopropanol, allowing it to dry completely.

  • Causality: Boc-protected powders are notoriously static-prone. Grounding your tools prevents the powder from "jumping" out of the weigh boat and contaminating your gloves or the balance pan.

Step 3: Weighing by Difference

  • Action: Do not transfer powder between containers in the open air. Instead, tare the stock vial, remove the estimated required mass into a sealed reaction flask, and re-weigh the stock vial to determine the exact mass transferred.

  • Causality: This minimizes the time the powder is exposed to air, drastically reducing the risk of aerosolization and inhalation.

Step 4: Solvent Addition

  • Action: Add your reaction solvent (e.g., DMF) directly to the sealed reaction flask via a syringe or addition funnel while still inside the fume hood.

  • Causality: Once dissolved, the inhalation hazard drops to zero, but the dermal penetration hazard peaks. Keeping the system closed during dissolution mitigates splash risks.

Spill Management & Disposal Plan

If a spill occurs, immediate and correct action is required to prevent the powder from becoming airborne.

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate bench area.

  • No Dry Sweeping: Never use a brush or dry paper towel to clean up the powder. Dry sweeping forces the fine particulates into the air, guaranteeing inhalation exposure.

  • Wet Wiping: Dampen a disposable absorbent pad with a solvent in which the compound is poorly soluble (e.g., water or a water/ethanol mix), and gently dab the spill to trap the powder.

  • Disposal: Place all contaminated wipes, weigh boats, and gloves into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with institutional solid hazardous waste protocols.

Operational Safety Workflow

Below is the logical workflow for handling this chemical safely.

G Start Start: Hazard Assessment (Sensitizing Powder) PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Airflow (Check balance stability) PPE->Hood Weigh Weighing Protocol (Weigh by difference) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe Protocol (No dry sweeping) Spill->Clean Yes Proceed Closed-System Solvent Addition Spill->Proceed No Decon Decontaminate Surfaces & Dispose as Hazardous Waste Clean->Decon Proceed->Decon

Operational safety workflow for handling hazardous Boc-protected amino acid powders.

References

  • (R)-3-(1-tert-Butoxycarbonylamino-ethyl)
  • (R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)
  • Source: osha.
  • Source: clarionsafety.
  • Source: unm.
  • Source: cornell.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。